molecular formula C8H6Br4 B105517 2,3,5,6-Tetrabromo-p-xylene CAS No. 23488-38-2

2,3,5,6-Tetrabromo-p-xylene

Cat. No.: B105517
CAS No.: 23488-38-2
M. Wt: 421.75 g/mol
InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-p-xylene, also known as this compound, is a useful research compound. Its molecular formula is C8H6Br4 and its molecular weight is 421.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKOKVQKECXYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052697
Record name 2,3,5,6-Tetrabromo-p-xylene
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Molecular Weight

421.75 g/mol
Source PubChem
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CAS No.

23488-38-2
Record name 2,3,5,6-Tetrabromo-p-xylene
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Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name 2,3,5,6-Tetrabromo-p-xylene
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Record name 2,3,5,6-tetrabromo-p-xylene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information is curated for researchers and professionals in the fields of chemistry and drug development, presenting key data in a structured and accessible format.

Core Properties of this compound

This compound, also known as 1,2,4,5-tetrabromo-3,6-dimethylbenzene, is a crystalline solid. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 23488-38-2[1]
Molecular Formula C₈H₆Br₄[2]
Molecular Weight 421.75 g/mol [2]
Melting Point 254-256 °C[3]
Appearance White to light gray to light yellow powder
Purity >98.0% (GC)

Synthesis of this compound

The synthesis of this compound from p-xylene is achieved through an electrophilic aromatic substitution reaction. This process involves the exhaustive bromination of the p-xylene ring, where all four available positions on the benzene ring are substituted with bromine atoms. The use of a Lewis acid catalyst, such as iron or an iron halide, is crucial to facilitate the bromination.

The overall reaction is as follows:

C₆H₄(CH₃)₂ + 4Br₂ → C₆Br₄(CH₃)₂ + 4HBr

A detailed experimental protocol for this synthesis is provided below, based on established principles of electrophilic aromatic halogenation.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Xylene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Gas trap (to neutralize HBr gas)

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place p-xylene and the inert solvent (e.g., carbon tetrachloride). To the top of the reflux condenser, attach a gas trap containing a solution of sodium hydroxide to neutralize the hydrogen bromide gas evolved during the reaction.

  • Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.

  • Bromine Addition: Slowly add a stoichiometric excess of bromine (at least 4 equivalents) dissolved in the same inert solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure complete tetrabromination. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 10% sodium hydroxide solution and then with water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent by rotary evaporation.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification p_xylene p-Xylene reaction_mixture Reaction in Inert Solvent (e.g., CCl₄) p_xylene->reaction_mixture bromine Bromine (Br₂) bromine->reaction_mixture catalyst Iron Catalyst (Fe or FeBr₃) catalyst->reaction_mixture reflux Reflux for several hours reaction_mixture->reflux quenching Quench with NaHSO₃ reflux->quenching washing Wash with NaOH and H₂O quenching->washing drying Dry over Anhydrous Salt washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Spectral Properties

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing four bromine atoms. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. The NIST WebBook provides access to the mass spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule, its NMR spectra are relatively simple.

  • ¹H NMR: A single peak is expected for the six equivalent protons of the two methyl groups.

  • ¹³C NMR: Three distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent bromine-substituted aromatic carbons, and one for the two equivalent methyl-substituted aromatic carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C-Br stretching vibrations.

This guide provides foundational information for the synthesis and characterization of this compound. Researchers should always consult primary literature and safety data sheets before conducting any experimental work.

References

Characterization of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information presented herein is intended to support research and development activities where this compound may be of interest.

Physicochemical and Spectroscopic Data

This compound is a highly substituted benzene derivative. A summary of its key physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆Br₄--INVALID-LINK--[1]
Molecular Weight 421.75 g/mol --INVALID-LINK--[1]
CAS Number 23488-38-2--INVALID-LINK--[1]
Appearance White to off-white solid (predicted)General knowledge
Melting Point 254-256 °C--INVALID-LINK--[2]
Boiling Point Not available
Solubility Insoluble in water; soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic solvents (e.g., toluene) (predicted)General knowledge

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesSource
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic isotopic pattern for four bromine atoms.--INVALID-LINK--[1]
¹H NMR A single peak for the six equivalent protons of the two methyl groups.Predicted based on symmetrical structure
¹³C NMR Three distinct signals are expected: one for the two equivalent methyl carbons, one for the four equivalent brominated aromatic carbons, and one for the two equivalent methyl-substituted aromatic carbons.Predicted based on symmetrical structure
FTIR Characteristic peaks for C-H stretching of the methyl groups, aromatic C-C stretching, and C-Br stretching.Predicted based on functional groups

Experimental Protocols

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of p-Xylene

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved hydrogen bromide (HBr) gas.

  • Reagents:

    • p-Xylene

    • Bromine (Br₂)

    • Iron powder or anhydrous iron(III) bromide (FeBr₃) as a catalyst

    • An inert solvent such as dichloromethane or carbon tetrachloride (optional)

    • Sodium bisulfite solution (for quenching excess bromine)

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • To the flask, add p-xylene and the iron catalyst. If a solvent is used, add it at this stage.

    • Cool the mixture in an ice bath.

    • Slowly add bromine from the dropping funnel with vigorous stirring. The reaction is exothermic and will produce HBr gas. Maintain the temperature of the reaction mixture between 0 and 5 °C.

    • After the addition of bromine is complete, allow the reaction mixture to stir at room temperature until the evolution of HBr ceases.

    • Slowly pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Suitable solvents for recrystallization include ethanol, chloroform, or a mixture of ethanol and chloroform.[3]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, treat it with activated charcoal and filter it hot through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification p_xylene p-Xylene bromination Bromination (Br₂, Fe catalyst) p_xylene->bromination crude_product Crude this compound bromination->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product C13_NMR_Prediction cluster_structure Molecular Structure img C_methyl C-CH₃ C_ar_br C-Br C_ar_me C-C-CH₃

References

In-Depth Technical Guide: 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23488-38-2

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a p-xylene ring with four bromine atoms substituted at the 2, 3, 5, and 6 positions of the benzene ring.

PropertyValueReference
CAS Number 23488-38-2[1][2]
Molecular Formula C₈H₆Br₄[1]
Molecular Weight 421.75 g/mol [3]
Melting Point 254-256 °C[2][3]
Appearance White to light yellow powder/crystal[3]
Synonyms 1,2,4,5-Tetrabromo-3,6-dimethylbenzene, p-TBX

Synthesis and Purification

A general conceptual workflow for the synthesis is presented below.

Synthesis_Workflow Conceptual Synthesis Workflow p_xylene p-Xylene reaction Bromination Reaction p_xylene->reaction bromine Bromine (Br₂) bromine->reaction catalyst Lewis Acid Catalyst (e.g., FeBr₃) catalyst->reaction crude_product Crude this compound reaction->crude_product purification Purification (e.g., Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product

Caption: Conceptual workflow for the synthesis of this compound.

Purification: Purification of the crude product would likely be achieved through recrystallization from a suitable organic solvent. The choice of solvent would depend on the solubility of the compound at different temperatures and the nature of any impurities.

Analytical Data

A summary of the available analytical data for the characterization of this compound is provided below.

Analytical TechniqueData
Mass Spectrometry (MS) Electron ionization mass spectrometry data is available and can be accessed through the NIST WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra for this compound are not readily available in public databases, the high symmetry of the molecule would lead to a simplified ¹H and ¹³C NMR spectrum. The ¹H NMR spectrum would be expected to show a single peak for the two equivalent methyl groups. The ¹³C NMR spectrum would show a signal for the methyl carbons and a signal for the quaternary aromatic carbons.
Infrared (IR) Spectroscopy Specific IR spectral data is not widely published. The spectrum would be expected to show characteristic peaks for C-H stretching and bending of the methyl groups, as well as aromatic C-C stretching and C-Br stretching vibrations.

Applications in Research and Drug Development

Currently, the primary documented application of this compound is as a chemical intermediate and a flame retardant.[2] Its use in drug development and medicinal chemistry is not well-established in the available literature.

However, its highly functionalized and symmetric structure could make it a potential scaffold or building block in the synthesis of more complex molecules with potential biological activity. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups.

A logical workflow for exploring the potential of this compound in drug discovery is outlined below.

Drug_Discovery_Workflow Drug Discovery Exploration Workflow start This compound functionalization Chemical Modification (e.g., Cross-Coupling) start->functionalization library Compound Library Synthesis functionalization->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Toxicology

There is limited specific toxicological data available for this compound. However, as a polybrominated aromatic compound, it should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) from the supplier before handling. General safety precautions for handling such compounds include:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

The toxicology of the parent compound, p-xylene, is well-documented and includes effects on the central nervous system, respiratory irritation, and potential developmental and reproductive effects with long-term exposure. However, the high degree of bromination in this compound significantly alters its chemical and toxicological properties, and direct extrapolation of toxicity data from p-xylene is not appropriate. Polybrominated compounds can be persistent in the environment and may have the potential for bioaccumulation.[2]

References

solubility of 2,3,5,6-Tetrabromo-p-xylene in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3,5,6-Tetrabromo-p-xylene. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it outlines the key factors influencing the solubility of halogenated aromatic compounds.

Quantitative Solubility Data

SolventTemperature (°C)SolubilityData Type
WaterNot Specifiedlog10(S) = -7.07Calculated

This extremely low calculated water solubility is consistent with the hydrophobic nature of highly halogenated aromatic compounds. It is generally noted that such compounds exhibit poor solubility in common organic solvents, often necessitating large solvent volumes for dissolution, which can render processes like recrystallization economically challenging.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, etc.) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

    • Calculate the solubility in g/100 mL or other desired units.

  • Chromatographic Analysis (preferred method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (HPLC or GC).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

  • Data Reporting:

    • Report the solubility as an average of multiple determinations (at least triplicate) with the standard deviation.

    • Specify the solvent and the temperature at which the measurement was performed.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess solid in solvent) B Equilibration (Thermostatic shaker, 24-48h) A->B C Sample Collection & Filtration (Syringe filter, 0.22 µm) B->C D Analysis of Saturated Solution C->D E Gravimetric Analysis (Solvent evaporation) D->E  If applicable F Chromatographic Analysis (HPLC/GC) D->F  Preferred G Data Calculation & Reporting (Solubility value with units) E->G F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility of Halogenated Aromatic Compounds

G Factors Influencing Solubility Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity Low Polarity Solute->Polarity MW High Molecular Weight Solute->MW MP High Melting Point (Crystal Lattice Energy) Solute->MP SolventPolarity Polarity ('Like dissolves like') Solvent->SolventPolarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Temp Temperature System->Temp Pressure Pressure (minor effect for solids) System->Pressure

Caption: A diagram showing the interplay of factors affecting the solubility of halogenated aromatics.

Spectroscopic Profile of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrabromo-p-xylene (CAS No: 23488-38-2). The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic and methodological information for this compound.

Molecular Structure and Properties:

  • IUPAC Name: 1,2,4,5-Tetrabromo-3,6-dimethylbenzene

  • Molecular Formula: C₈H₆Br₄[1][2][3]

  • Molecular Weight: 421.749 g/mol [1][2][3]

  • Appearance: Solid

  • Melting Point: 254-256 °C[4]

Predicted Spectroscopic Data

Due to the high degree of symmetry in the this compound molecule, with a plane of symmetry bisecting the methyl groups and the aromatic ring, simplified Nuclear Magnetic Resonance (NMR) spectra are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The two methyl groups are chemically and magnetically equivalent. Therefore, a single proton signal is expected.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, three distinct carbon environments are predicted: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons bearing the methyl groups, and one for the four equivalent brominated aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Number of SignalsPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H1~2.5Singlet
¹³C3Methyl: ~20-25C-CH₃: ~130-140C-Br: ~120-130SingletSingletSinglet

Note: Predicted chemical shifts are estimates based on typical values for similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H bonds in the methyl groups and the aromatic ring, as well as C-Br stretching vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2950-3100C-H StretchMethyl (CH₃)
1450-1600C=C StretchAromatic Ring
1350-1450C-H BendMethyl (CH₃)
500-700C-Br StretchAryl Halide

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[1][2] The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Ionization ModeElectron Ionization (EI)NIST WebBook[1]
Molecular Ion (M⁺) m/z421.749 (calculated)NIST WebBook[1]
Key FragmentationData not available in public databases. Expected to show loss of Br and CH₃.

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data for a solid compound like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using one of the following methods:

  • Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Nujol Mull: The solid is ground to a fine paste with Nujol (mineral oil). The mull is then placed between two salt (NaCl or KBr) plates.

  • Thin-Film Evaporation: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

Mass Spectrometry (MS)

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The solid sample would be introduced into the ion source, typically via a direct insertion probe. The sample is then vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution SolidPrep Prepare KBr Pellet or Thin Film Sample->SolidPrep MS Mass Spectrometer (EI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectrometer SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Crystal Structure Analysis of 2,3,5,6-Tetrabromo-p-xylene: A Technical Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2,3,5,6-Tetrabromo-p-xylene. Despite its relevance in synthetic chemistry and materials science, a detailed crystallographic analysis of this compound is not publicly available in crystallographic databases. This document summarizes the known chemical and physical properties and provides a comprehensive, generalized experimental protocol for determining the crystal structure of such a compound, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, this guide presents a hypothetical workflow and the molecular structure of the target compound through visualizations to aid researchers in potential future studies.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Br₄.[1][2][3] Its structural features, particularly the dense bromine substitution on the benzene ring, suggest potential applications in flame retardants, as a synthetic intermediate, and in the design of novel crystalline materials with interesting intermolecular interactions. A definitive crystal structure analysis is crucial for understanding its solid-state packing, intermolecular forces, and for predicting its physical properties. However, as of the date of this publication, a comprehensive crystal structure determination for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.

This guide is intended to serve as a resource for researchers aiming to undertake the crystal structure analysis of this compound or similar compounds. It outlines the necessary experimental procedures and data analysis steps.

Physicochemical Properties

While detailed crystallographic data is unavailable, fundamental physicochemical information for this compound has been documented.

PropertyValueReference
Chemical Formula C₈H₆Br₄[1][2][3]
Molecular Weight 421.749 g/mol [1][2][3]
CAS Registry Number 23488-38-2[1][2][3]
Appearance White to light gray to light yellow powder to crystal
Purity >98.0% (GC)
Synonyms 1,2,4,5-Tetrabromo-3,6-dimethylbenzene

Experimental Protocols

The following sections describe a generalized methodology for the synthesis, crystallization, and crystal structure determination of a compound like this compound.

Synthesis

The synthesis of this compound can be achieved through the bromination of p-xylene. A typical procedure would involve the reaction of p-xylene with an excess of a brominating agent, such as elemental bromine, in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Materials:

  • p-Xylene

  • Bromine

  • Iron(III) bromide (catalyst)

  • Suitable solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • Dissolve p-xylene in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of iron(III) bromide to the solution.

  • Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and should be controlled.

  • After the addition is complete, reflux the mixture until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • Cool the reaction mixture and quench any unreacted bromine with a sodium thiosulfate solution.

  • Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. Various crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization should dissolve the compound moderately at room temperature or at an elevated temperature.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

  • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using crystallographic software to check for consistency and quality.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its crystal structure analysis.

Caption: Molecular Structure of this compound.

experimental_workflow A Synthesis of this compound B Purification (e.g., Recrystallization) A->B C Single Crystal Growth B->C D Crystal Selection and Mounting C->D E X-ray Diffraction Data Collection D->E F Data Processing and Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Validation and Analysis H->I J Crystallographic Information File (CIF) Generation I->J

Caption: Generalized Workflow for Crystal Structure Analysis.

Conclusion

While a definitive crystal structure of this compound is not yet available in the public domain, this guide provides the necessary foundational knowledge and a comprehensive set of generalized protocols for researchers to pursue this analysis. The determination of its crystal structure would be a valuable contribution to the fields of chemistry and materials science, enabling a deeper understanding of its solid-state behavior and paving the way for its application in various technological domains. The provided workflows and visualizations serve as a practical starting point for such an investigation.

References

An In-depth Technical Guide to 2,3,5,6-Tetrabromo-p-xylene: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic hydrocarbon. This document details the compound's known characteristics, provides a synthesized experimental protocol for its preparation and purification, and discusses the analytical methods for its characterization. Due to the absence of published biological data, this guide also includes a generalized experimental workflow for the synthesis and characterization of such a chemical entity, visualized using a Graphviz diagram. This paper aims to be a valuable resource for researchers in organic synthesis, materials science, and drug development who may have an interest in this or structurally related compounds.

Core Properties of this compound

This compound, also known by its IUPAC name 1,2,4,5-Tetrabromo-3,6-dimethylbenzene, is a crystalline solid. Its core physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₆Br₄[1][2][3]
Molecular Weight 421.75 g/mol [1][2][3]
CAS Number 23488-38-2[1][2][3]
Appearance White to light gray or light yellow powder/crystal[4]
Melting Point 254-256 °C[4]
Boiling Point Not readily available due to high melting point and potential for decomposition.
Solubility Insoluble in water. Expected to be soluble in nonpolar organic solvents like toluene, benzene, and chlorinated hydrocarbons.[5]
LogP (Octanol/Water Partition Coefficient) 5.353 (Predicted)[5]
Enthalpy of Combustion (ΔcH°solid) -3920.77 kJ/mol[2]

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of p-xylene with excess bromine, using a Lewis acid catalyst. The following protocol is a composite based on established methods for the bromination of aromatic compounds.

Materials and Equipment
  • p-Xylene (reagent grade)

  • Bromine (reagent grade)

  • Anhydrous Iron(III) chloride (FeCl₃) or Iron filings (as catalyst)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent (optional)

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization solvent (e.g., toluene, xylene, or a mixed solvent system)

Synthesis Procedure
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium thiosulfate or sodium hydroxide to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

  • Charging the Flask: Charge the flask with p-xylene and the catalyst (e.g., a catalytic amount of anhydrous FeCl₃). If a solvent is used, add it to the flask at this stage.

  • Addition of Bromine: Cool the reaction mixture in an ice bath. Slowly add bromine from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains the reaction temperature below 10 °C to control the reaction and minimize side-product formation.

  • Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of HBr gas ceases. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For complete tetrasubstitution, a significant excess of bromine and prolonged reaction times, potentially with heating, may be necessary.

  • Work-up: Once the reaction is complete, cool the mixture and quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Isolation of the Crude Product: If a solvent was used, separate the organic layer. If no solvent was used, the solid product may precipitate. The crude product can be collected by vacuum filtration. Wash the collected solid with water to remove any remaining salts, and then with a small amount of cold ethanol or another suitable solvent to remove some of the more soluble impurities.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene or xylene are often suitable for this type of compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The purified this compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Due to the symmetry of the this compound molecule, a single sharp singlet is expected for the six equivalent protons of the two methyl groups. The chemical shift of this singlet will be downfield from that of the methyl protons in unsubstituted p-xylene (around 2.3 ppm) due to the deshielding effect of the four bromine atoms on the aromatic ring.

    • ¹³C NMR: Based on the molecular symmetry, three distinct signals are expected in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons bearing the methyl groups, and one for the four equivalent aromatic carbons bearing the bromine atoms.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This isotopic pattern is a definitive indicator of the number of bromine atoms in the molecule. The NIST WebBook confirms the availability of the mass spectrum for this compound.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and the aromatic ring. The C-Br stretching vibrations will appear in the fingerprint region.

Chromatography
  • Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor the progress of the synthesis reaction. A suitable high-temperature column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment, particularly for less volatile compounds or for preparative purification on a small scale. A reversed-phase column with a suitable organic mobile phase would likely be effective.

Experimental Workflow Diagram

As no specific signaling pathways involving this compound have been identified in the scientific literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a chemical compound like the one discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_documentation Documentation start Starting Materials (p-Xylene, Bromine, Catalyst) reaction Bromination Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product Isolation (Filtration) workup->crude recrystallization Recrystallization crude->recrystallization pure Pure Product (Crystals) recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir chromatography Chromatography (GC/HPLC for Purity) pure->chromatography data_analysis Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis chromatography->data_analysis report Final Report / Publication data_analysis->report

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Safety and Handling

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. A detailed, composite experimental protocol for its synthesis via the bromination of p-xylene and subsequent purification by recrystallization has been provided. Furthermore, appropriate analytical techniques for the comprehensive characterization of the synthesized compound have been outlined. In the absence of biological data, a general experimental workflow has been presented visually to guide researchers in similar synthetic endeavors. This document serves as a foundational resource for scientists and professionals working with or interested in the synthesis and characterization of this and related polyhalogenated aromatic compounds.

References

Thermal Stability of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound. Due to the presence of multiple bromine-carbon bonds, it is anticipated to function as a flame retardant. The thermal stability of such compounds is a critical parameter, influencing their processing, application, and environmental fate. Understanding the decomposition behavior is essential for ensuring safe handling, predicting performance at elevated temperatures, and assessing potential environmental impacts. Thermogravimetric analysis (TGA) is the primary technique employed to evaluate the thermal stability of solid materials.

Expected Thermal Decomposition Profile

The thermal decomposition of brominated flame retardants typically occurs in a multi-step process. For this compound, a similar degradation pathway is expected. The relatively weak carbon-bromine bonds are prone to thermal cleavage, leading to the release of bromine radicals. These radicals are key to the flame retardant mechanism as they can interrupt the combustion cycle in the gas phase.

The decomposition of analogous brominated compounds, such as Tetrabromobisphenol-A (TBBA), often begins with the cleavage of C-Br bonds, followed by the breakdown of the aromatic structure at higher temperatures.[1][2] The initial decomposition step for many brominated flame retardants occurs between 270°C and 370°C, with the release of hydrogen bromide (HBr) and brominated aromatic fragments.[1][2] A subsequent decomposition of the remaining organic structure occurs at higher temperatures, typically above 370°C.[1]

Quantitative Thermal Stability Data (Hypothetical)

The following table summarizes hypothetical thermogravimetric analysis data for this compound, based on typical values for brominated aromatic flame retardants. This data should be experimentally verified.

ParameterValueNotes
Onset Decomposition Temperature (Tonset) ~ 280 - 320 °CTemperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax) ~ 330 - 380 °CCorresponds to the peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition.
Weight Loss at 400 °C ~ 50 - 60 %Primarily attributed to the loss of bromine and initial fragmentation of the molecule.
Final Decomposition Temperature (Tfinal) ~ 500 - 600 °CTemperature at which the majority of the volatile components have been removed.
Char Yield at 700 °C ~ 10 - 20 %The residual mass, typically consisting of a carbonaceous char.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard procedure for evaluating the thermal stability of a solid organic compound like this compound using a thermogravimetric analyzer.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA)

  • High-precision microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., high-purity nitrogen)

  • Oxidative gas supply (e.g., dry air) - for combustion studies

  • This compound sample (fine powder)

  • Spatula

  • Tweezers

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any necessary calibrations (temperature and mass) as per the manufacturer's instructions.

    • Set the initial purge gas flow rate (e.g., 20-50 mL/min of nitrogen) to create an inert atmosphere in the furnace and balance chamber.

  • Sample Preparation:

    • Ensure the sample is a fine, homogeneous powder to promote uniform heating.

    • Tare an empty sample pan on the microbalance.

    • Accurately weigh 5-10 mg of the this compound sample into the pan. Record the exact mass.

  • Experimental Setup:

    • Carefully place the sample pan onto the TGA's sample holder using tweezers.

    • Close the furnace.

    • In the instrument control software, set up the following experimental parameters:

      • Initial Temperature: Ambient temperature (e.g., 25 °C)

      • Final Temperature: 800 - 1000 °C (to ensure complete decomposition)

      • Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.

      • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

      • Data Collection: Record mass, temperature, and time.

  • Running the Experiment:

    • Start the TGA run. The instrument will automatically heat the sample according to the defined program and record the mass change.

  • Data Analysis:

    • Upon completion of the run, the software will generate a thermogram (a plot of mass vs. temperature).

    • Analyze the thermogram to determine key thermal stability parameters, including the onset decomposition temperature, the temperature of maximum decomposition rate (from the derivative curve), and the percentage of weight loss at different temperatures.

    • Determine the final char yield.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

TGA_Workflow start Start instrument_prep Instrument Preparation (Calibration, Gas Purge) start->instrument_prep sample_prep Sample Preparation (Weighing 5-10 mg) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set Experimental Parameters (Temp Program, Atmosphere) load_sample->set_params run_exp Run Experiment set_params->run_exp data_acq Data Acquisition (Mass vs. Temperature) run_exp->data_acq Heating analyze_data Data Analysis (Determine T_onset, T_max, etc.) data_acq->analyze_data end End analyze_data->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways in Thermal Decomposition

The thermal decomposition of this compound is not a biological signaling pathway but a chemical degradation process. The key steps can be visualized as a reaction pathway.

Decomposition_Pathway reactant This compound (Solid) intermediate1 Initial Decomposition (C-Br Bond Cleavage) reactant->intermediate1 Heat (Δ) product1 Bromine Radicals (Br•) + Brominated Fragments intermediate1->product1 intermediate2 Further Fragmentation product1->intermediate2 Higher Temp. product2 Volatile Organic Compounds intermediate2->product2 product3 Hydrogen Bromide (HBr) intermediate2->product3 product4 Carbonaceous Char intermediate2->product4

Caption: Proposed Thermal Decomposition Pathway.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in p-Xylene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the bromination of p-xylene. It covers the underlying mechanism, detailed experimental protocols, and key quantitative data relevant to optimizing reaction outcomes. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who utilize brominated aromatic compounds as key intermediates.

Introduction: The Significance of p-Xylene Bromination

The bromination of p-xylene is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The resulting products, primarily mono- and di-brominated p-xylenes, are crucial building blocks in various industries. For instance, 2,5-dibromo-p-xylene is a vital precursor in the synthesis of agrochemicals, pharmaceuticals, and functionalized linkers for creating metal-organic frameworks (MOFs).[1] Understanding the reaction mechanism, kinetics, and experimental parameters is critical for achieving high selectivity and yield, which is essential for the commercial viability of these processes.[2]

The reaction is governed by the directing effects of the two methyl groups on the aromatic ring. As alkyl groups, they are activating and ortho-, para-directing.[1] This inherent property of the substrate dictates the regiochemical outcome of the substitution, which can be further influenced by catalysts and reaction conditions.

Reaction Mechanism

The bromination of p-xylene proceeds via a typical electrophilic aromatic substitution mechanism, which involves the generation of a strong electrophile that is subsequently attacked by the electron-rich aromatic ring.[1]

Step 1: Generation of the Electrophile

Molecular bromine (Br₂) by itself is not electrophilic enough to react with a stable aromatic ring like p-xylene.[1] Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is required. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that behaves similarly to a bromonium ion (Br⁺).[1][3]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electrons of the p-xylene ring act as a nucleophile, attacking the electrophilic bromine. This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[4] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

In the case of p-xylene, all four available positions on the ring are ortho to a methyl group, making them electronically equivalent. Therefore, the initial monobromination yields a single product: 2-bromo-p-xylene.[1]

Step 3: Deprotonation and Restoration of Aromaticity

In the final, fast step, a weak base (such as the [FeCl₃Br]⁻ complex formed in the first step) removes a proton from the carbon atom bearing the bromine.[1][4] This regenerates the aromatic π-system, yielding the final product, 2-bromo-p-xylene, and regenerating the Lewis acid catalyst.

Subsequent Dibromination

Further bromination can occur to produce dibromo-p-xylene. The position of the second bromine is directed by both the two methyl groups (activating, ortho/para-directing) and the first bromine atom (deactivating, ortho/para-directing). The second substitution predominantly occurs at the 5-position to yield 2,5-dibromo-p-xylene. This isomer is favored because it is less sterically hindered and electronically more stable compared to the 2,3- and 2,6-isomers.[1]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex cluster_2 Step 3: Deprotonation Br2 Br-Br Activated Brδ+---Brδ----FeCl₃ Br2->Activated + FeCl₃ FeCl3 FeCl₃ SigmaComplex Sigma Complex (Arenium Ion) Activated->SigmaComplex + p-Xylene pXylene p-Xylene Product 2-Bromo-p-xylene SigmaComplex->Product HBr HBr Product->HBr + HBr FeCl3_regen FeCl₃ Product->FeCl3_regen + FeCl₃ (regenerated) FeCl3Br_ion [FeCl₃Br]⁻

Caption: Mechanism of p-xylene monobromination.

Experimental Protocols

Detailed experimental procedures are crucial for achieving desired outcomes. Below are protocols derived from established literature for the synthesis of mono- and di-brominated p-xylene.

Protocol for Monobromination of p-Xylene

This protocol utilizes a bromine/potassium bromate system for efficient monobromination.

  • Materials:

    • p-Xylene (9.0 g, 0.0847 mol)

    • Potassium bromate (2.42 g, 0.0145 mol)

    • Bromine (6.77 g, 0.042 mol)

    • Water (5 ml)

    • Aqueous sodium hydroxide solution

  • Procedure:

    • Combine p-xylene, potassium bromate, and water in a reaction flask.

    • Add bromine dropwise to the mixture over a period of 30 minutes, while maintaining the reaction temperature at 30°C.[6]

    • After the addition is complete, stir the reaction mixture for 6 hours.[6]

    • Separate the organic and aqueous layers.

    • Wash the organic layer with an aqueous solution of sodium hydroxide.

    • Distill the washed organic layer at atmospheric pressure, collecting the fraction boiling at 200-202°C to obtain 2-bromo-1,4-dimethylbenzene.[6] The expected yield is approximately 82.5%.[6]

Protocol for Selective Dibromination to 2,5-Dibromo-p-xylene

This protocol is optimized for the selective synthesis of 2,5-dibromo-p-xylene using a hydrated iron catalyst.[2]

  • Materials:

    • p-Xylene (212 g, 2.0 moles)

    • Bromine (416 g, 2.6 moles)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O) (7 g, 0.026 moles)

    • 10% Sodium hydroxide solution

  • Procedure:

    • Charge a suitable four-neck flask with p-xylene and ferric chloride hexahydrate.[2]

    • While stirring, maintain the temperature at 0-5°C and add bromine from a dropping funnel. To facilitate initial stirring, a temperature of ~15°C may be used at the beginning of the addition.[2]

    • The bromine addition should take approximately 2.75 hours.[2]

    • After the addition is complete, allow the mixture to stir for an additional hour at 20-25°C.[2]

    • Wash the reaction mixture with a 10% sodium hydroxide solution to quench the reaction and remove acidic byproducts.

    • The product can then be isolated and purified, typically through distillation or recrystallization.

G start Start: Charge Reactor (p-xylene, catalyst) add_br2 Add Bromine Dropwise (Maintain T = 0-5°C) start->add_br2 Step 1 stir Stir Reaction Mixture (1 hour at 20-25°C) add_br2->stir Step 2 wash Quench & Wash (10% NaOH solution) stir->wash Step 3 separate Separate Organic Layer wash->separate Step 4 purify Purification (Distillation / Recrystallization) separate->purify Step 5 end Final Product: 2,5-Dibromo-p-xylene purify->end Step 6

Caption: Experimental workflow for 2,5-dibromo-p-xylene synthesis.

Quantitative Data

The yield and selectivity of p-xylene bromination are highly dependent on reaction parameters. The following tables summarize key quantitative data from cited literature.

Table 1: Effect of Catalyst Hydration on Product Distribution

This data demonstrates the superiority of hydrated ferric chloride catalysts in selectively producing 2,5-dibromo-p-xylene. The "Isomer Ratio" is defined as the weight ratio of 2,5-dibromo-p-xylene to other dibromo isomers. A higher ratio indicates greater selectivity. The experiments were conducted with a bromine to p-xylene molar ratio of 1.3 at 0-5°C.[2]

RunCatalyst (0.026 moles)Monobromo-p-xylene (%)2,5-Dibromo-p-xylene (%)Other Dibromo Isomers (%)Tribromo-p-xylene (%)Isomer Ratio
1Anhydrous FeCl₃33.360.04.130.2114.5
2FeCl₃·3H₂O31.466.71.690.0039.5
3FeCl₃·6H₂O32.164.41.270.0050.7

Data sourced from US Patent 3,932,542 A.[2]

Table 2: Effect of Reaction Time on Product Yield

This study used ferric chloride hexahydrate as a catalyst with a bromine to p-xylene ratio of 2:1. The data shows that longer reaction times favor the formation of the dibrominated product.

Reaction Time (hours)p-Xylene Yield (%)2-bromo-p-xylene Yield (%)2,5-dibromo-p-xylene Yield (%)
12.545.130.6
20.038.346.5
30.029.856.1
40.018.264.9
50.011.468.0

Data adapted from ResearchGate, Journal of Physics: Conference Series 3051 (2025) 012008.[1] Note: The journal year appears to be a future projection in the source.

Table 3: Kinetic Rate Coefficients for Bromine Atom Reactions

The following table presents experimentally determined rate coefficients (k) for the reaction of bromine atoms with xylenes at 298 K (25°C). This data is relevant for understanding the intrinsic reactivity of the substrates.

ReactantRate Coefficient, k(298 K) (cm³ molecule⁻¹ s⁻¹)Temperature Dependence Equation (log₁₀(k))
o-xylene7.53 × 10⁻¹⁴(-10.03 ± 0.35) - (921 ± 110)/T
m-xylene3.77 × 10⁻¹⁴(-10.78 ± 0.09) - (787 ± 92)/T
p-xylene6.43 × 10⁻¹⁴(-9.98 ± 0.39) - (956 ± 121)/T

Data sourced from RSC Publishing.[7]

Conclusion

The electrophilic bromination of p-xylene is a well-studied but nuanced reaction critical for producing valuable chemical intermediates. The regioselectivity is primarily governed by the ortho-, para-directing nature of the methyl groups, leading to 2-bromo-p-xylene and subsequently 2,5-dibromo-p-xylene as the major products. For professionals in research and development, achieving high selectivity and yield requires careful control over experimental conditions. Key factors include the choice and hydration state of the Lewis acid catalyst, the stoichiometric ratio of bromine to p-xylene, reaction temperature, and reaction time. The data and protocols presented in this guide offer a robust foundation for the practical application and optimization of this important synthetic transformation.

References

mechanism of electrophilic bromination of p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Bromination of p-Xylene

Introduction

The electrophilic bromination of p-xylene is a cornerstone reaction in organic synthesis, pivotal for the production of valuable chemical intermediates. The resulting products, primarily 2-bromo-p-xylene and 2,5-dibromo-p-xylene, are extensively used as precursors in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs)[1]. The methyl groups of p-xylene are activating and ortho-, para-directing, which guides the regioselectivity of the substitution. However, achieving high selectivity for the desired mono- or di-brominated product requires careful control of reaction conditions. This guide provides a comprehensive overview of the reaction mechanism, quantitative data from key studies, detailed experimental protocols, and visual workflows for researchers and professionals in chemical and drug development.

Core Reaction Mechanism

The bromination of p-xylene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the generation of a strong electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.

Step 1: Generation of the Electrophile

Molecular bromine (Br₂) is not sufficiently electrophilic to react directly with the stable aromatic ring of p-xylene[1][2]. A Lewis acid catalyst, such as ferric bromide (FeBr₃), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃), is required to activate the bromine molecule[1][3][4]. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as a Br⁺ equivalent, complexed with the catalyst[3][4][5].

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction[2]. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[2][6]. The positive charge in this intermediate is delocalized across the ring through resonance.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, fast step, a weak base, typically the [FeBr₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the carbon atom bearing the bromine. This process restores the stable aromatic π-system and yields the final product, 2-bromo-p-xylene, along with regenerating the Lewis acid catalyst and forming hydrogen bromide (HBr) as a byproduct[2][3].

Regioselectivity and Subsequent Bromination

The two methyl groups on p-xylene are activating ortho-, para-directing groups. Since the para positions are blocked, substitution occurs at one of the four equivalent ortho positions, leading to a single mono-brominated product: 2-bromo-p-xylene[1].

Further bromination can occur to yield dibromo-p-xylene. The initial bromo substituent is a deactivating but ortho-, para-directing group. The second bromine atom is directed to the positions ortho or para to the activating methyl groups and meta to the deactivating bromo group. This leads to three possible isomers: 2,3-, 2,5-, and 2,6-dibromo-p-xylene. The major product formed is 2,5-dibromo-p-xylene, as this structure is less sterically hindered and electronically strained compared to the other isomers[1].

Data Presentation: Influence of Reaction Parameters

The yield and selectivity of the bromination of p-xylene are highly dependent on reaction conditions. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Bromine to p-Xylene Molar Ratio on Product Yield
Molar Ratio (Br₂ : p-xylene)Yield of 2-bromo-p-xylene (%)Yield of 2,5-dibromo-p-xylene (%)Notes
1.5 : 1HighModerateFavors mono-bromination, but di-brominated product appears.
2.0 : 1Low68.0% (at 5h)Optimal ratio for maximizing 2,5-dibromo-p-xylene yield[1].
2.5 : 1Very LowDecreasedSignificant increase in higher brominated, undesirable products[1].
Data sourced from a study using FeCl₃·6H₂O catalyst at 40°C[1].
Table 2: Effect of Reaction Time and Temperature on 2,5-dibromo-p-xylene Yield
Reaction Time (hours)Yield at 30°C (%)Yield at 40°C (%)Yield at 50°C (%)
140.143.545.2
248.753.055.1
355.660.162.3
460.364.966.8
563.268.070.1
Conditions: Bromine to p-xylene molar ratio of 2:1 with FeCl₃·6H₂O catalyst[1].
Table 3: Kinetic Data for the Reaction of Bromine Atoms with p-Xylene
Temperature (K)Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹
2986.43 × 10⁻¹⁴
Note: This data is for the gas-phase reaction of atomic bromine, which proceeds via a different, complex-forming mechanism, and is presented for reference[7]. The temperature dependence is given by the equation: log₁₀(k) = (-9.98 ± 0.39) - (956 ± 121)/T[7][8].

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of brominated p-xylene derivatives.

Protocol for Selective Synthesis of 2,5-dibromo-p-xylene

This protocol is adapted from a study focused on optimizing the yield of 2,5-dibromo-p-xylene using a hydrated ferric chloride catalyst[1][9].

Apparatus:

  • A four-neck round-bottom flask (500 mL).

  • A graduated dropping funnel.

  • A condenser with a gas outlet connected to a trap (e.g., a water or sodium hydroxide solution trap to capture HBr gas).

  • A magnetic stirrer and hot plate with a water bath for temperature control.

  • A thermocouple or thermometer.

Reagents:

  • p-Xylene: 62 mL (0.5 mol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.7 g (10 mmol)

  • Bromine (Br₂): (CAUTION: Highly toxic and corrosive) ~31 mL (0.6 mol to 1.0 mol, depending on desired product; for 2,5-dibromo product, use a 2:1 molar ratio, i.e., ~51 mL, 1.0 mol).

Procedure:

  • Charge the round-bottom flask with p-xylene and ferric chloride hexahydrate.

  • Begin stirring the mixture and maintain the desired temperature (e.g., 40°C) using the water bath.

  • Slowly add the bromine to the reaction mixture from the dropping funnel over a period of 2-3 hours. Ensure the temperature remains constant.

  • After the bromine addition is complete, allow the mixture to stir for an additional 1-5 hours to ensure the reaction goes to completion[1][9].

  • Monitor the reaction progress by taking samples for analysis (e.g., Gas Chromatography).

  • Work-up: Cool the reaction mixture. Carefully wash the mixture with a dilute solution of sodium bisulfite to quench any unreacted bromine, followed by a wash with water and then a brine solution.

  • Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: The product can be purified by distillation or recrystallization to isolate the 2,5-dibromo-p-xylene[10].

Visualizations

Diagram 1: Reaction Mechanism Pathway

Electrophilic_Bromination_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products cluster_dibromo Second Bromination Br2 Br₂ node_complex Br-Br-FeBr₃ (Polarized Complex) Br2->node_complex Step 1: Catalyst Activation FeBr3 FeBr₃ (Catalyst) FeBr3->node_complex Step 1: Catalyst Activation pXylene p-Xylene node_sigma Arenium Ion (Sigma Complex) pXylene->node_sigma Step 2: Nucleophilic Attack (Rate-Determining) node_complex->node_sigma Step 2: Nucleophilic Attack (Rate-Determining) node_deprotonation Deprotonation node_sigma->node_deprotonation Step 3: Fast Product1 2-bromo-p-xylene node_deprotonation->Product1 HBr HBr node_deprotonation->HBr FeBr3_regen FeBr₃ (Regenerated) node_deprotonation->FeBr3_regen Product2 2,5-dibromo-p-xylene Product1->Product2 Further Reaction with Br₂/FeBr₃ Experimental_Workflow A 1. Setup Flask, Condenser, Dropping Funnel, Stirrer B 2. Reagent Charging Add p-xylene and FeCl₃·6H₂O to flask A->B C 3. Temperature Control Heat to 40°C using water bath B->C D 4. Bromine Addition Add Br₂ dropwise over 2-3 hours C->D E 5. Reaction Stir for 1-5 hours post-addition D->E F 6. Quenching & Washing Cool mixture. Wash with NaHSO₃, H₂O, Brine E->F G 7. Separation & Drying Separate organic layer. Dry with MgSO₄ F->G H 8. Purification Distillation or Recrystallization G->H I 9. Analysis GC, NMR, FTIR to confirm product H->I

References

Methodological & Application

Applications of 2,3,5,6-Tetrabromo-p-xylene in Materials Science: A Review and Hypothetical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the known and potential applications of 2,3,5,6-tetrabromo-p-xylene in materials science. While the compound is identified primarily as a brominated flame retardant, detailed public-domain studies quantifying its performance and outlining specific experimental protocols are limited. This document summarizes the available information and provides generalized, hypothetical protocols to guide further research.

Overview of this compound

This compound is a halogenated aromatic compound with a high bromine content, making it a candidate for applications where flame retardancy is required. Its chemical structure consists of a p-xylene core with four bromine atoms attached to the aromatic ring.

Physical and Chemical Properties:
PropertyValueReference(s)
Chemical Formula C₈H₆Br₄[1][2]
Molecular Weight 421.75 g/mol [1][2]
Appearance White to light gray/yellow powder/crystal[1]
Melting Point 254-256 °C[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate (when heated)[1]

Application as a Flame Retardant

This compound is classified as a novel chemical flame retardant.[1][2] Brominated flame retardants (BFRs) are typically incorporated into polymers as additives to inhibit or suppress combustion.

General Mechanism of Action:

The primary flame retardant mechanism of BFRs occurs in the gas phase during combustion.[3]

  • Thermal Decomposition: Upon heating, the C-Br bonds in this compound break, releasing bromine radicals (Br•).

  • Radical Scavenging: In the gas phase (the flame), these bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.

  • Flame Inhibition: The reaction of Br• with these radicals forms less reactive species and HBr. HBr can further contribute to flame inhibition. This process cools the flame and reduces the rate of combustion.[3]

Hypothetical Experimental Protocol for Incorporation into Polystyrene (PS):

This protocol describes a general method for incorporating this compound into polystyrene as an additive flame retardant using a melt blending technique.

Materials:

  • Polystyrene (PS) pellets

  • This compound powder

  • (Optional) Synergist, such as antimony trioxide (Sb₂O₃)

  • Internal mixer or twin-screw extruder

  • Compression molding machine

  • UL-94 vertical burn test apparatus

  • Limiting Oxygen Index (LOI) instrument

Procedure:

  • Drying: Dry PS pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Premixing: In a sealed bag, pre-mix the dried PS pellets with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%). If using a synergist, add it at the desired ratio (e.g., 3:1 BFR to synergist).

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to a suitable processing temperature for polystyrene (e.g., 180-200°C).

    • Add the premixed material and blend for 5-10 minutes at a set rotor speed (e.g., 60 rpm) to ensure homogeneous dispersion.

  • Sample Preparation:

    • Collect the molten blend and quickly transfer it to a compression molding machine preheated to the same temperature.

    • Press the material into plaques of the required dimensions for UL-94 and LOI testing.

  • Characterization:

    • Condition the samples for 24 hours at standard temperature and humidity.

    • Perform UL-94 vertical burn tests to classify the material's flammability (V-0, V-1, V-2, or no rating).

    • Determine the Limiting Oxygen Index (LOI), which is the minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion.

Potential Application in Polymer Synthesis

While common synthetic routes to conjugated polymers like poly(p-phenylene vinylene) (PPV) typically involve precursors with leaving groups on the methyl side chains (α,α'-positions), the structure of this compound (with halogens on the aromatic ring) makes it a potential monomer for other types of polymerization, such as cross-coupling reactions.

Hypothetical Synthesis of a Poly(p-phenylene) Derivative via Suzuki Coupling:

This protocol outlines a hypothetical synthesis of a soluble poly(p-phenylene) derivative using this compound as a monomer. This would be a step-growth polymerization.

Materials:

  • This compound

  • A suitable diboronic acid or diboronic ester co-monomer (e.g., 1,4-benzenediboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene or DMF)

  • Phase transfer catalyst (if using a two-phase system)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound, the diboronic acid co-monomer in a 1:1 molar ratio, the palladium catalyst (e.g., 1-2 mol%), and the solvent.

  • Degassing: Degas the mixture by several freeze-pump-thaw cycles.

  • Reaction: Add the degassed aqueous base solution. Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up: After the desired reaction time (e.g., 24-48 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it extensively with water and methanol to remove residual catalyst and salts. Further purification can be done by Soxhlet extraction.

  • Characterization: Dry the polymer under vacuum. Characterize the resulting polymer using techniques like ¹H NMR, ¹³C NMR, FT-IR, GPC (for molecular weight and polydispersity), and thermal analysis (TGA and DSC).

The resulting polymer would have a rigid backbone, and its properties, such as solubility and processability, would depend on the choice of co-monomer and the resulting molecular weight. Such materials could be investigated for applications in electronic materials, although this remains speculative without experimental data.

Disclaimer: The experimental protocols provided are hypothetical and intended for informational purposes only. They are based on general chemical principles and have not been specifically validated for this compound. Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

Application Notes and Protocols: 2,3,5,6-Tetrabromo-p-xylene as a Monomer for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrabromo-p-xylene is a halogenated aromatic compound primarily recognized for its application as a flame retardant.[1] Its highly brominated structure makes it a candidate for imparting fire-resistant properties to various materials. While not a conventional monomer, its structure presents intriguing possibilities for the synthesis of novel polymers with inherent flame retardancy and potentially unique optoelectronic properties. The four bromine atoms on the aromatic ring and the two methyl groups offer multiple sites for polymerization reactions.

This document provides detailed, albeit hypothetical, protocols for the polymerization of this compound. These proposed methods are based on established polymerization reactions for similarly structured aryl halides, such as Yamamoto and Suzuki coupling. The resulting polymers, rich in bromine, are expected to exhibit significant flame-retardant characteristics.

Proposed Polymerization Pathways

Two primary pathways are proposed for the polymerization of this compound: Yamamoto coupling for direct homopolymerization and Suzuki coupling, which would require a co-monomer.

Yamamoto Coupling: Synthesis of Poly(2,3,5,6-tetrabromo-p-phenylene)

Yamamoto coupling is a powerful method for the synthesis of conjugated polymers through the homocoupling of aryl halides, mediated by a nickel(0) complex.[2][3] This approach is attractive for this compound as it allows for direct polymerization without prior functionalization of the monomer.

Reaction Scheme:

Yamamoto_Coupling monomer n (Br)₄-Ar-(CH₃)₂ catalyst Ni(cod)₂ 2,2'-bipyridyl monomer->catalyst Polymerization polymer [-((Br)₄-Ar-(CH₃)₂)ₙ-] catalyst->polymer

Caption: Proposed Yamamoto coupling of this compound.

Experimental Protocol:

  • Materials:

    • This compound

    • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

    • 2,2'-Bipyridyl (bpy)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene, anhydrous

    • Methanol

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • In a glovebox, add Ni(cod)₂ and bpy to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous DMF and toluene to the flask. The solution should turn from yellow to a deep-red or purple, indicating the formation of the active Ni(0) complex.

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Slowly add the monomer solution to the catalyst mixture at 60°C.

    • Stir the reaction mixture at 60-80°C for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the polymerization may be monitored by the increasing viscosity of the solution.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of methanol containing a small amount of concentrated HCl to precipitate the polymer.

    • Filter the precipitate and wash it sequentially with methanol, and water.

    • Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., chloroform or tetrahydrofuran) to remove oligomers and catalyst residues.

    • Dry the purified polymer under vacuum at 60°C.

Suzuki Coupling: Synthesis of an Alternating Copolymer

Suzuki coupling is a versatile cross-coupling reaction that requires one monomer to be a boronic acid or ester and the other to be a halide.[4][5] In this proposed protocol, this compound would be copolymerized with a diboronic acid, such as 1,4-phenylenediboronic acid, to yield an alternating copolymer.

Reaction Scheme:

Suzuki_Coupling monomer1 (Br)₄-Ar-(CH₃)₂ catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) monomer1->catalyst Polymerization monomer2 (HO)₂B-Ar-B(OH)₂ monomer2->catalyst Polymerization polymer [-((Br)₄-Ar-(CH₃)₂)-Ar-]ₙ catalyst->polymer

Caption: Proposed Suzuki coupling of this compound.

Experimental Protocol:

  • Materials:

    • This compound

    • 1,4-Phenylenediboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Toluene, anhydrous

    • Water, deionized

    • Methanol

  • Procedure:

    • To a Schlenk flask, add this compound, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄.

    • Add a 2M aqueous solution of K₂CO₃ and anhydrous toluene.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 90-100°C and stir vigorously for 48-72 hours under an inert atmosphere.

    • Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the precipitate and wash thoroughly with water and methanol to remove inorganic salts and unreacted monomers.

    • Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or THF) and reprecipitating it into methanol.

    • Dry the final polymer product under vacuum.

Data Presentation

The following table summarizes the hypothetical properties of the polymers synthesized from this compound. These are expected values based on the high bromine content and the rigid nature of the polymer backbone.

PropertyPoly(2,3,5,6-tetrabromo-p-phenylene) (from Yamamoto Coupling)Alternating Copolymer (from Suzuki Coupling)
Monomer(s) This compoundThis compound, 1,4-Phenylenediboronic acid
Expected Molecular Weight (Mn) 5,000 - 20,000 g/mol 10,000 - 50,000 g/mol
Expected Thermal Decomposition Temperature (Td) > 400 °C> 400 °C
Expected Glass Transition Temperature (Tg) High, likely > 200 °CHigh, likely > 200 °C
Solubility Limited solubility in common organic solventsPotentially improved solubility depending on the comonomer
Flame Retardancy Excellent, due to high bromine contentExcellent, due to high bromine content
Potential Applications Inherently flame-retardant materials, high-performance plastics, components for electronic devices.Inherently flame-retardant materials, organic electronics, high-performance coatings.

Experimental Workflow

The general workflow for the synthesis and characterization of polymers from this compound is outlined below.

Experimental_Workflow start Start: Monomer Purification polymerization Polymerization (Yamamoto or Suzuki Coupling) start->polymerization purification Polymer Purification (Precipitation, Soxhlet Extraction) polymerization->purification characterization Characterization (NMR, GPC, TGA, DSC) purification->characterization end End: Polymer with Defined Properties characterization->end

Caption: General experimental workflow for polymer synthesis.

Conclusion

While this compound is not a widely used monomer, established synthetic methodologies for aryl halides, such as Yamamoto and Suzuki coupling, offer promising routes to novel, highly brominated polymers. The protocols outlined in this document provide a starting point for researchers interested in exploring the synthesis and properties of these potentially valuable materials. The inherent flame retardancy of polymers derived from this monomer makes them particularly interesting for applications where fire safety is a critical concern. Further research is needed to optimize the reaction conditions and fully characterize the resulting polymers.

References

Application Note: Experimental Protocols for the Selective Bromination of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bromination of p-xylene is a cornerstone electrophilic aromatic substitution reaction, yielding valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Depending on the reaction conditions and stoichiometry, the substitution can be directed to produce primarily monobrominated or dibrominated products. The methyl groups of p-xylene are ortho-, para-directing and activating, leading the bromine to substitute at the positions ortho to the methyl groups. This document provides detailed protocols for the selective synthesis of 2-bromo-p-xylene (monobromination) and 2,5-dibromo-p-xylene (dibromination).

Protocol 1: Synthesis of 2-Bromo-p-xylene (Monobromination)

This protocol details the ring bromination of p-xylene using liquid bromine with potassium bromate as an oxidizing agent to achieve a high yield of the monobrominated product.

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, combine 9.0 g (0.0847 mol) of p-xylene, 2.42 g (0.0145 mol) of potassium bromate, and 5 ml of water.

  • Bromine Addition: While stirring the mixture, add 6.77 g (0.042 mol) of liquid bromine dropwise using the dropping funnel over a period of 30 minutes. Maintain the internal temperature of the reaction mixture at 30°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture for 6 hours at the same temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel. The layers will separate.

    • Isolate the organic layer.

    • Wash the organic layer with an aqueous solution of sodium hydroxide to remove any unreacted bromine and acidic byproducts.

  • Isolation: Purify the crude product by distillation at atmospheric pressure, collecting the fraction that boils between 200-202°C.[2]

Data Presentation

Table 1: Reaction Yield and Purity for Monobromination of p-Xylene.[2]

ProductYield (g)Yield (%)Purity (by GLC)
2-Bromo-1,4-dimethylbenzene12.9482.598.5%

Protocol 2: Synthesis of 2,5-Dibromo-p-xylene (Dibromination)

This protocol employs a hydrated iron-containing catalyst to achieve a selective dibromination of p-xylene. Controlling the temperature is critical for maximizing the yield of the desired 2,5-isomer.[3]

Experimental Protocol
  • Catalyst Preparation (in situ): To a four-neck flask fitted with a mechanical stirrer, thermometer, and a condenser with a gas outlet to a water trap, add 212 g (2.0 moles) of p-xylene and 7 g (0.026 moles) of ferric chloride hexahydrate.

  • Bromine Addition:

    • Maintain the temperature of the stirred mixture at approximately 15°C for the initial phase of the bromine addition to ensure the mixture remains fluid.[3]

    • Begin the dropwise addition of 416 g (2.6 moles) of bromine.

    • After the initial addition, lower the reaction temperature to 0-5°C for the remainder of the addition. The total addition should take approximately 2.75 hours.[3]

  • Reaction: Once the bromine addition is complete, allow the mixture to stir for an additional hour at 20-25°C.[3]

  • Workup:

    • Wash the resulting reaction mixture with a 10% aqueous solution of sodium hydroxide to neutralize hydrogen bromide and remove the iron catalyst.[3]

    • Separate the organic layer.

  • Isolation: The product, 2,5-dibromo-p-xylene, can be further purified by crystallization or distillation.

Data Presentation

The choice of catalyst and reaction temperature significantly impacts the product distribution and isomer selectivity in the dibromination of p-xylene.

Table 2: Effect of Catalyst Hydration on Dibromination of p-Xylene at 0-5°C.[3]

Catalyst (1 mole % based on Br₂)Isomer Ratio (2,5-dibromo / 2,3-dibromo)% 2,5-dibromo-p-xylene% Monobromo-p-xylene
FeCl₃ (anhydrous)8.160.033.3
FeCl₃·3H₂O18.666.731.4
FeCl₃·6H₂O25.364.432.1

Table 3: Effect of Reaction Temperature on Dibromination Yield.[3]

Temperature (°C)Molar Ratio (2,5-dibromo / 2,3-dibromo)Yield of 2,5-dibromo-p-xylene (%)
018.666.7
1515.064.2
2512.162.1
408.160.0

Conditions: FeCl₃·3H₂O catalyst, Bromine to p-xylene molar ratio of 2.0.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the bromination of p-xylene.

Bromination_Workflow start_node Start prep_node Reagent Preparation (p-xylene, catalyst, water) start_node->prep_node setup_node Reaction Setup (Flask, Stirrer, Condenser) prep_node->setup_node temp_node Temperature Control (e.g., 0-30°C) setup_node->temp_node addition_node Dropwise Addition of Bromine temp_node->addition_node reaction_node Stirring & Reaction (1-12 hours) addition_node->reaction_node workup_node Reaction Workup reaction_node->workup_node wash_node Washing (aq. NaOH) workup_node->wash_node separation_node Layer Separation wash_node->separation_node isolation_node Product Isolation separation_node->isolation_node distill_node Distillation or Crystallization isolation_node->distill_node end_node End Product distill_node->end_node

Caption: General workflow for the synthesis of brominated p-xylene derivatives.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,3,5,6-tetrabromo-p-xylene, a polybrominated aromatic compound with applications as a flame retardant and as a building block in organic synthesis. Due to the limited availability of a direct, detailed literature protocol for this specific isomer, a two-step synthetic approach is proposed. This method is based on established principles of electrophilic aromatic bromination of p-xylene and its derivatives.

Chemical Properties and Data

Quantitative data for the starting material, intermediate, and final product are summarized in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
p-XyleneC₈H₁₀106.1713.2106-42-3
2,5-Dibromo-p-xyleneC₈H₈Br₂263.9670-761074-24-4
This compound C₈H₆Br₄ 421.75 254-256 23488-38-2

Experimental Protocols

This synthesis is divided into two main experimental procedures: the synthesis of the intermediate, 2,5-dibromo-p-xylene, followed by its subsequent bromination to yield the final product, this compound.

Part 1: Synthesis of 2,5-Dibromo-p-xylene

This procedure outlines the selective dibromination of p-xylene to produce the 2,5-dibromo isomer, which serves as the precursor for the final product.

Materials and Reagents:

  • p-Xylene (99%)

  • Bromine

  • Iron powder (or anhydrous Iron(III) chloride)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap containing a solution of sodium hydroxide or sodium bisulfite to neutralize the evolving hydrogen bromide (HBr) gas.

  • Initial Charge: To the flask, add p-xylene (e.g., 10.6 g, 0.1 mol) and a catalytic amount of iron powder (e.g., 0.28 g, 5 mmol).

  • Bromination: Cool the flask in an ice bath. Slowly add bromine (e.g., 32.0 g, 0.2 mol) from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until the red color of bromine has faded and the evolution of HBr gas has ceased.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bisulfite until the bromine color is completely discharged.

    • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (2 x 50 mL) and water (2 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield white to off-white crystals of 2,5-dibromo-p-xylene.

Part 2: Synthesis of this compound

This procedure details the exhaustive bromination of 2,5-dibromo-p-xylene to the desired tetrabrominated product.

Materials and Reagents:

  • 2,5-Dibromo-p-xylene

  • Bromine

  • Iron powder (or anhydrous Iron(III) chloride)

  • 1,2-Dichloroethane or another suitable inert solvent

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a fume hood, set up a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Initial Charge: Add 2,5-dibromo-p-xylene (e.g., 13.2 g, 0.05 mol), a catalytic amount of iron powder (e.g., 0.14 g, 2.5 mmol), and an inert solvent such as 1,2-dichloroethane (100 mL) to the flask.

  • Bromination: Heat the mixture to a gentle reflux (approximately 80-90 °C). Slowly add an excess of bromine (e.g., 24.0 g, 0.15 mol) from the dropping funnel over 1-2 hours.

  • Reaction Completion: Continue to heat the reaction mixture at reflux for 12-24 hours. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate of the product may form.

    • Carefully add a saturated solution of sodium bisulfite to quench any unreacted bromine.

    • Filter the solid product using a Büchner funnel and wash it with a small amount of cold solvent (e.g., ethanol) to remove impurities.

  • Purification:

    • The crude this compound can be further purified by recrystallization from a high-boiling point solvent such as chlorobenzene or o-dichlorobenzene.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two-step synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,5-Dibromo-p-xylene cluster_step2 Step 2: Synthesis of this compound p_xylene p-Xylene bromination1 Bromination (Br₂, Fe catalyst, 0-5 °C) p_xylene->bromination1 workup1 Work-up (Quenching, Washing, Drying) bromination1->workup1 purification1 Purification (Recrystallization) workup1->purification1 dibromo_product 2,5-Dibromo-p-xylene purification1->dibromo_product dibromo_start 2,5-Dibromo-p-xylene bromination2 Exhaustive Bromination (Excess Br₂, Fe catalyst, Reflux) dibromo_start->bromination2 workup2 Work-up (Quenching, Filtration) bromination2->workup2 purification2 Purification (Recrystallization) workup2->purification2 tetrabromo_product This compound purification2->tetrabromo_product

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen bromide gas is corrosive and toxic. Ensure the gas trap is functioning correctly.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Application Notes and Protocols for Suzuki Coupling with 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction is instrumental in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki coupling reaction of 2,3,5,6-Tetrabromo-p-xylene, a polyhalogenated aromatic compound that can serve as a scaffold for the synthesis of complex, sterically hindered tetra-aryl-p-xylene derivatives. The exhaustive substitution of all four bromine atoms presents a synthetic challenge due to increasing steric hindrance with each successive coupling. Therefore, carefully optimized reaction conditions are crucial for achieving high yields of the desired tetra-substituted product.

The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon bond, yielding a 2,3,5,6-tetraaryl-p-xylene.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form an organopalladium(II) complex.

  • Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Due to the presence of four bromine atoms, this cycle can repeat up to four times to achieve full substitution.

Experimental Protocols

Based on established methodologies for Suzuki couplings of polyhalogenated and sterically hindered aryl bromides, the following protocols can be applied for the reaction of this compound. Optimization of these conditions for specific arylboronic acids is recommended.

Protocol 1: General Procedure for Tetra-arylation using Pd(PPh₃)₄

This protocol outlines a typical setup for the exhaustive Suzuki coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (4.4 - 6.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (8.0 - 12.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Deionized Water (optional, for biphasic systems)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe. If using a biphasic system, add the deionized water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously for the specified time (24-72 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tetra-aryl-p-xylene derivative.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, especially for sterically hindered substrates.

Materials:

  • Same as Protocol 1.

  • Microwave synthesis reactor.

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the solvent(s) and a magnetic stir bar.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 30-120 minutes) and start the irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions of polyhalogenated aromatic compounds. These should serve as a starting point for optimization.

Table 1: Reaction Conditions for the Synthesis of 2,3,5,6-Tetraaryl-p-xylenes

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (8)K₂CO₃ (10)Toluene/H₂O1104860-75
24-Methylphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (8)1,4-Dioxane1003665-80
34-Methoxyphenylboronic acidPd₂(dba)₃ (4) / SPhos (8)K₃PO₄ (12)Toluene1207255-70
43,5-Dimethylphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (10)1,4-Dioxane/H₂O1106040-55

Yields are estimated based on similar transformations and require experimental verification.

Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle A R-X (Aryl Halide) C R-PdII(X)L₂ (Oxidative Addition Complex) A->C B Pd⁰L₂ B->C Oxidative Addition E Ar-PdII(R)L₂ (Transmetalation Complex) C->E Transmetalation D [ArB(OH)₃]⁻ D->E E->B Reductive Elimination F R-Ar (Coupled Product) F->E Base Base (e.g., K₂CO₃) Base->D ArBOH2 ArB(OH)₂ (Arylboronic Acid) ArBOH2->D

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Gas add_reagents Add this compound, Arylboronic Acid, Base start->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas Mixture add_solvent->degas heat Heat to 100-120 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water or aq. NH₄Cl cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure Tetra-aryl-p-xylene purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated, as both oxygen and water can deactivate the catalyst.

    • Increase the reaction temperature or time. For sterically hindered substrates, higher temperatures and longer reaction times are often necessary.

    • Increase the catalyst and/or ligand loading.

    • Screen different palladium catalysts, ligands, and bases. For sterically demanding couplings, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often improve performance.

  • Formation of Side Products:

    • Homo-coupling of the arylboronic acid can occur. This can sometimes be minimized by using a different base, ensuring rigorous exclusion of oxygen, or using a two-phase solvent system.

    • Incomplete substitution leading to mono-, di-, or tri-arylated products is a significant challenge. Driving the reaction to completion may require a large excess of the boronic acid and higher catalyst loading. Stepwise purification might be necessary to isolate the fully substituted product.

    • Protodeborylation of the boronic acid can be an issue, especially at high temperatures. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this problem.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of sterically crowded tetra-aryl-p-xylene derivatives. Achieving high yields of the fully substituted product requires careful optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. The protocols and data presented in this application note serve as a valuable starting point for researchers aiming to utilize this versatile reaction in their synthetic endeavors.

Application of 2,3,5,6-Tetrabromo-p-xylene in the Synthesis of Novel Discotic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AC-LC-2025-01

Introduction

2,3,5,6-Tetrabromo-p-xylene is a polyhalogenated aromatic compound that holds significant potential as a core building block in the synthesis of advanced materials, particularly discotic liquid crystals. Its planar, rigid benzene core, substituted with four bromine atoms and two methyl groups, provides a versatile scaffold for the construction of disc-shaped molecules. The bromine atoms serve as reactive sites for carbon-carbon bond formation through various cross-coupling reactions, allowing for the attachment of flexible peripheral chains. These flexible chains are crucial for inducing liquid crystalline behavior. The presence of the two methyl groups on the core can influence the packing and mesophase behavior of the final molecule, potentially leading to novel material properties.

This document outlines a prospective application of this compound in the synthesis of a novel discotic liquid crystal. The proposed synthetic strategy involves a four-fold Sonogashira cross-coupling reaction to introduce long-chain alkoxyphenylacetylene moieties. The resulting hexa-substituted benzene derivative is anticipated to exhibit a columnar mesophase, a characteristic feature of many discotic liquid crystals with applications in organic electronics, such as sensors and photovoltaic devices.

Data Presentation

The target molecule, 1,4-dimethyl-2,3,5,6-tetrakis((4-octyloxyphenyl)ethynyl)benzene, is a hypothetical discotic liquid crystal. The quantitative data presented below are representative values for similar hexa-substituted benzene-based discotic liquid crystals and serve as an expectation for the target compound.

ParameterSymbolExpected ValueUnit
Crystal to Columnar Phase TransitionTCr-Col80 - 100°C
Columnar to Isotropic Phase TransitionTCol-Iso> 200°C
Mesophase Type-Hexagonal Columnar (Colh)-
Absorption Maximum (in solution)λabs350 - 400nm
Emission Maximum (in solution)λem420 - 480nm

Experimental Protocols

Synthesis of 1,4-dimethyl-2,3,5,6-tetrakis((4-octyloxyphenyl)ethynyl)benzene

This protocol details a potential method for the synthesis of the target discotic liquid crystal via a Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • 1-Ethynyl-4-octyloxybenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Methanol

  • Silica gel for column chromatography

  • Argon gas, high purity

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon or nitrogen line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

    • The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

    • Add anhydrous toluene (20 mL) and triethylamine (20 mL) via syringe.

  • Addition of Alkyne:

    • Dissolve 1-ethynyl-4-octyloxybenzene (4.4 mmol, 4.4 equivalents) in a small amount of anhydrous toluene.

    • Add the alkyne solution to the reaction mixture dropwise at room temperature with vigorous stirring.

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir under argon for 48 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/DCM mixture as the eluent. The disappearance of the starting material (this compound) indicates the completion of the reaction.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst and salts. Wash the celite pad with DCM.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A gradient of hexane and dichloromethane is used as the eluent to isolate the desired product.

    • The fractions containing the pure product are collected and the solvent is evaporated.

    • The resulting solid is recrystallized from a mixture of DCM and methanol to yield the final product as a crystalline solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • 1H NMR and 13C NMR spectroscopy

  • Fourier-transform infrared (FTIR) spectroscopy

  • Mass spectrometry

The liquid crystalline properties should be investigated using:

  • Polarized optical microscopy (POM) to observe the textures of the mesophases.

  • Differential scanning calorimetry (DSC) to determine the phase transition temperatures and enthalpies.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product & Analysis A This compound C Sonogashira Cross-Coupling (Pd(PPh3)2Cl2, CuI, TEA, Toluene, 80°C) A->C B 1-Ethynyl-4-octyloxybenzene B->C D Filtration C->D E Solvent Evaporation D->E F Column Chromatography E->F G Recrystallization F->G H Discotic Liquid Crystal G->H I Characterization (NMR, MS, POM, DSC) H->I

Caption: Synthetic workflow for the preparation of a discotic liquid crystal.

G cluster_molecule Molecular Structure cluster_assembly Self-Assembly cluster_phase Liquid Crystal Phase Core Rigid Aromatic Core (Tetrabromo-p-xylene derivative) Chains Flexible Peripheral Chains (Alkoxyphenylacetylene) Core->Chains Covalent Bonds Stacking π-π Stacking of Cores Core->Stacking Segregation Phase Segregation of Chains Chains->Segregation Column Columnar Phase Stacking->Column Segregation->Column

Caption: Relationship between molecular structure and liquid crystal phase formation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrabromo-p-xylene.

Troubleshooting Guide

Low product yield, incomplete reactions, and the formation of side-products are common challenges encountered during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Problem: Low Yield of this compound

Potential CauseSuggested Solution
Insufficient Brominating Agent Ensure a sufficient molar excess of bromine is used. A stoichiometric amount is often inadequate for exhaustive bromination.
Inadequate Catalyst Activity Use a fresh, anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃). Moisture can deactivate the catalyst.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While higher temperatures can favor polysubstitution, they may also increase side-product formation. Monitor the reaction closely.
Short Reaction Time Extend the reaction duration to allow for the complete substitution of all four aromatic protons. Monitor reaction progress using techniques like TLC or GC.
Premature Product Precipitation If the product precipitates from the reaction mixture, it may hinder further bromination. Consider using a solvent in which the product is more soluble.

Problem: Presence of Incompletely Brominated Byproducts (Di- and Tri-bromo-p-xylene)

Potential CauseSuggested Solution
Insufficient Bromine Increase the molar ratio of bromine to p-xylene to drive the reaction towards completion.
Low Catalyst Concentration Increase the catalyst loading to enhance the rate of electrophilic substitution.
Reaction Temperature Too Low Higher activation energy is required for subsequent brominations. Cautiously increase the reaction temperature while monitoring for side reactions.
Poor Mixing Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the product has limited solubility.

Problem: Formation of Side-Chain Brominated Byproducts (e.g., α-bromo-p-xylene derivatives)

Potential CauseSuggested Solution
Presence of UV Light Radical substitution on the methyl groups can be initiated by UV light. Conduct the reaction in the dark or in a flask protected from light.
High Reaction Temperatures Very high temperatures can promote radical pathways. Optimize the temperature to favor electrophilic aromatic substitution without initiating side-chain reactions.
Absence of a Lewis Acid Catalyst The absence of a proper Lewis acid catalyst can lead to non-selective bromination pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The primary challenge is achieving complete bromination of all four available positions on the aromatic ring without significant formation of incompletely substituted (di- and tri-bromo) or side-chain brominated byproducts. This requires careful optimization of reaction conditions.

Q2: Which catalyst is most effective for the exhaustive bromination of p-xylene?

A2: Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used to catalyze the electrophilic aromatic bromination of p-xylene. The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of starting material and the formation of the desired product and any intermediates.

Q4: What is a suitable solvent for this reaction?

A4: The reaction can often be performed neat (without a solvent). However, if solubility of the starting material or product is an issue, an inert solvent such as a halogenated hydrocarbon (e.g., dichloromethane, dichloroethane) can be used.

Q5: How can I purify the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent to remove unreacted starting materials and byproducts. The choice of solvent will depend on the solubility characteristics of the product and impurities.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), add p-xylene and a Lewis acid catalyst (e.g., anhydrous FeCl₃).

  • Addition of Bromine: Slowly add a molar excess of bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and maintain for a sufficient duration. Monitor the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture and quench with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.

  • Isolation: The crude product can be isolated by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Influence of Reaction Parameters on the Bromination of p-Xylene (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Br₂:p-xylene) 2:14:14.5:1
Catalyst FeCl₃FeCl₃AlCl₃
Temperature (°C) 255060
Reaction Time (h) 4812
Yield of this compound (%) LowModerateHigh
Major Byproducts Dibromo-p-xylene, Tribromo-p-xyleneTribromo-p-xyleneMinor side-chain bromination products

Note: This table is for illustrative purposes to show the expected trends. Actual results will vary based on specific experimental conditions.

Visualizations

SynthesisWorkflow p_xylene p-Xylene reaction_mixture Reaction Mixture (p-Xylene, Lewis Acid) p_xylene->reaction_mixture reaction Bromination (Controlled Temperature) reaction_mixture->reaction bromine Bromine (Excess) bromine->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification (Recrystallization) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield or Impure Product check_byproducts Analyze Byproducts (GC/TLC) start->check_byproducts incomplete_bromination Incomplete Bromination (Di/Tri-bromo present) check_byproducts->incomplete_bromination Lower MW Impurities side_chain_bromination Side-Chain Bromination check_byproducts->side_chain_bromination Isomeric Impurities increase_br2 Increase Bromine Ratio Increase Catalyst Load Increase Temperature/Time incomplete_bromination->increase_br2 protect_light Protect from UV Light Optimize Temperature side_chain_bromination->protect_light

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrabromo-p-xylene. This document provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its preparation, aiming to improve the overall yield and purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. The proposed solutions are based on established principles of electrophilic aromatic bromination.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Tetrabrominated Product - Insufficient brominating agent.- Incomplete reaction.- Suboptimal reaction temperature.- Increase the molar ratio of bromine to p-xylene.- Extend the reaction time or gently heat the reaction mixture.- Optimize the temperature; while higher temperatures can increase the rate, they may also lead to side reactions.
Presence of Under-Brominated Intermediates - Inadequate amount of bromine.- Short reaction time.- Ensure a sufficient excess of bromine is used.- Monitor the reaction progress using techniques like TLC or GC and continue until the starting material and intermediates are consumed.
Formation of Side-Chain Brominated Byproducts - Radical reaction conditions.- Conduct the reaction in the absence of UV light. Ensure the reaction vessel is protected from direct sunlight.- Use a Lewis acid catalyst to promote electrophilic aromatic substitution.
Product is a Dark, Oily Residue - Presence of impurities in starting materials.- Decomposition of reactants or products at high temperatures.- Use purified p-xylene and high-purity bromine.- Maintain careful temperature control throughout the reaction.- Consider performing the reaction in a suitable inert solvent to aid in temperature control and dissolution.
Difficulty in Product Isolation and Purification - Incomplete reaction leading to a complex mixture.- Co-crystallization of impurities.- Ensure the reaction goes to completion.- Employ fractional recrystallization from a suitable solvent system to separate the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A Lewis acid catalyst is essential for promoting the electrophilic aromatic substitution reaction. Anhydrous ferric chloride (FeCl₃) or iron filings, which generate iron(III) bromide in situ, are commonly used and effective catalysts for the nuclear bromination of xylenes.

Q2: How can I minimize the formation of isomeric impurities?

The formation of other brominated isomers is a common challenge. While the symmetrical nature of p-xylene directs bromination to the available aromatic positions, controlling the reaction conditions is key. Gradual addition of the brominating agent and maintaining a homogenous reaction mixture can help improve selectivity. However, due to the exhaustive nature of the tetrabromination, some isomer formation may be unavoidable, necessitating careful purification.

Q3: What is the optimal solvent for this reaction?

The reaction can often be performed neat (without a solvent). However, using an inert solvent such as a halogenated hydrocarbon (e.g., dichloromethane, carbon tetrachloride) can help to control the reaction temperature and ensure homogeneity. The choice of solvent should be made based on its inertness to the reaction conditions and its ability to dissolve the reactants.

Q4: How can I effectively purify the final product?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Suitable solvents for recrystallization include ethanol, chloroform, or a mixture of solvents. It may be necessary to perform multiple recrystallizations to achieve high purity.

Q5: What are the key safety precautions for this synthesis?

Bromine is a highly corrosive and toxic substance. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to avoid inhalation of bromine vapors and contact with skin.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via electrophilic bromination of p-xylene.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalent
p-Xylene106.1610.6 g (11.6 mL)1.0
Bromine159.8170.3 g (22.5 mL)4.4
Anhydrous Ferric Chloride (FeCl₃)162.200.5 gCatalyst

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), add p-xylene and anhydrous ferric chloride.

  • Addition of Bromine: Slowly add bromine to the stirred mixture from the dropping funnel. The addition should be done at a rate that allows for the control of the reaction temperature. An initial exothermic reaction is expected.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Subsequently, heat the mixture to 60-70°C and maintain this temperature for 4-6 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a cold aqueous solution of sodium bisulfite to quench the excess bromine.

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to obtain pure this compound as a crystalline solid.

Visualizing the Process

Experimental Workflow:

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge p-xylene and FeCl3 B Slowly add Bromine A->B C Stir at room temperature B->C D Heat at 60-70°C C->D E Cool to room temperature D->E F Quench with NaHSO3 solution E->F G Vacuum filtration F->G H Wash with water G->H I Recrystallize from solvent H->I J Dry the pure product I->J

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Signaling Pathway of Electrophilic Bromination:

electrophilic_bromination Electrophilic Aromatic Bromination Mechanism reagents Br2 + FeCl3 electrophile Br+ (as Br-Br-FeCl3 complex) reagents->electrophile Activation sigma_complex Sigma Complex (Arenium ion) electrophile->sigma_complex pxylene p-Xylene pxylene->sigma_complex Nucleophilic Attack product Brominated p-Xylene sigma_complex->product Deprotonation hbr HBr + FeCl3 sigma_complex->hbr

Caption: The mechanism of electrophilic aromatic bromination of p-xylene catalyzed by a Lewis acid.

Technical Support Center: Purification of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2,3,5,6-Tetrabromo-p-xylene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound typically involves the bromination of p-xylene.[1][2] Potential impurities arising from this process include:

  • Under-brominated species: Mono-, di-, and tri-brominated p-xylenes are common byproducts if the reaction does not go to completion.

  • Over-brominated species: Although less common, prolonged reaction times or harsh conditions could lead to the formation of more highly brominated xylenes.

  • Isomeric impurities: Depending on the reaction conditions and catalysts used, other isomers of tetrabromo-p-xylene might be formed.

  • Residual starting materials: Unreacted p-xylene may be present in the crude product.

  • Catalyst residues: If a catalyst, such as iron, was used in the bromination, trace amounts may remain.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not a good choice for this compound at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add more solvent in small increments to see if solubility improves. Be mindful that using an excessive amount of solvent will reduce your yield.

    • Try a Different Solvent: Experiment with other solvents. Good candidates for a highly brominated, non-polar compound like this compound include toluene, xylenes, or chlorinated solvents like chloroform and dichloromethane.

    • Use a Solvent Mixture: A mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can be effective. For example, you could try dissolving the compound in a minimal amount of hot toluene and then slowly adding a less polar solvent like hexane until the solution becomes slightly turbid.

Issue: The compound precipitates out of the hot solution too quickly.

  • Possible Cause: The solution is supersaturated, or the temperature is dropping too rapidly.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the precipitate.

    • Maintain Temperature: Ensure your filtration apparatus (if performing a hot filtration to remove insoluble impurities) is pre-heated to prevent premature crystallization.

    • Slow Cooling: After dissolving, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can act as nucleation sites.

      • Seeding: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility.

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.

  • Solution:

    • Optimize the Mobile Phase:

      • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. For a non-polar compound like this compound on a silica gel stationary phase, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or toluene.

      • Adjust Polarity: If the compound and impurities move too quickly (high Rf value on TLC), decrease the polarity of the mobile phase. If they move too slowly (low Rf value), increase the polarity.

    • Stationary Phase: Silica gel is a common choice for the stationary phase in normal-phase chromatography.[4]

Issue: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For example, if you are using a hexane/dichloromethane mixture, slowly increase the proportion of dichloromethane.

Sublimation

Issue: The compound is not subliming or is subliming very slowly.

  • Possible Cause: The temperature is too low, or the vacuum is not strong enough.

  • Solution:

    • Increase Temperature: Gradually increase the temperature of the heating bath. Be cautious not to heat too aggressively, as this can cause decomposition.

    • Improve Vacuum: Ensure all connections in your sublimation apparatus are well-sealed. Use a high-vacuum pump to achieve a lower pressure, which will facilitate sublimation at a lower temperature.[5]

Issue: The sublimed crystals are contaminated with impurities.

  • Possible Cause: The impurity has a similar vapor pressure to the desired compound and is co-subliming.

  • Solution:

    • Fractional Sublimation: If your apparatus allows for it, you can try to perform a fractional sublimation by carefully controlling the temperature and collecting fractions at different temperature ranges.

    • Pre-purification: If significant impurities are present, it is often best to perform a preliminary purification by recrystallization or column chromatography before sublimation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆Br₄[6]
Molecular Weight421.75 g/mol [7]
Melting Point254-256 °C[8]
AppearanceWhite to light gray to light yellow powder/crystal[9]

Table 2: Suggested Solvents for Purification Method Development

Purification MethodSuggested Solvents/Solvent Systems (Starting Points)Rationale
Recrystallization Toluene, Xylenes, Chloroform, DichloromethaneBased on the principle of "like dissolves like" for non-polar, aromatic compounds and literature on similar compounds.[3]
Column Chromatography (Normal Phase on Silica Gel) Hexane/Dichloromethane mixtures, Hexane/Toluene mixturesStart with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.[4]

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube; the compound should dissolve completely. Allow to cool; pure crystals should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate with stirring until the solvent boils. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

General Protocol for Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

General Protocol for Vacuum Sublimation

  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Cool the cold finger of the sublimation apparatus, typically with circulating cold water.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The compound will sublime and deposit as pure crystals on the cold finger.

  • Crystal Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_cool Slow Cooling recrys_dissolve->recrys_cool recrys_filter Vacuum Filtration recrys_cool->recrys_filter recrys_dry Dry Crystals recrys_filter->recrys_dry recrys_end Pure Product recrys_dry->recrys_end chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evap Evaporate Solvent chrom_combine->chrom_evap chrom_end Pure Product chrom_evap->chrom_end

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_ts Recrystallization Troubleshooting cluster_chromatography_ts Column Chromatography Troubleshooting start Purification Issue no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation too_much_solvent Too much solvent used? no_crystals->too_much_solvent induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No reduce_solvent Reduce Solvent Volume too_much_solvent->reduce_solvent Yes check_tlc Check TLC for Optimal Mobile Phase poor_separation->check_tlc adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity

Caption: Logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Regioselective Bromination of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of p-xylene. Our aim is to help you control regioselectivity and achieve optimal yields of your desired brominated products.

Troubleshooting Guide

This section addresses common issues encountered during the electrophilic bromination of p-xylene.

Issue 1: Low yield of the desired 2,5-dibromo-p-xylene isomer.

Potential Cause Recommended Solution
Incorrect Bromine to p-Xylene Molar Ratio: For the synthesis of 2,5-dibromo-p-xylene, a bromine/p-xylene molar ratio of 2:1 is optimal for achieving the best yield.[1] Ratios below this will favor the formation of monobrominated products, while significantly higher ratios can lead to over-bromination.
Suboptimal Reaction Temperature: The reaction temperature significantly influences the isomer ratio. Lower temperatures, typically between 0°C and 5°C, favor the formation of the 2,5-dibromo-p-xylene isomer.[2] Temperatures exceeding 40°C can lead to a decrease in the desired isomer ratio.[2]
Inefficient Catalyst: The choice and state of the catalyst are crucial. Hydrated iron catalysts, such as ferric chloride hexahydrate (FeCl₃·6H₂O) or ferric chloride trihydrate (FeCl₃·3H₂O), have been shown to provide superior selectivity for 2,5-dibromo-p-xylene compared to anhydrous ferric chloride.[2]
Insufficient Reaction Time: The reaction may not have proceeded to completion. For dibromination, reaction times of 4 to 5 hours have been shown to produce higher yields of 2,5-dibromo-p-xylene.[1]

Issue 2: Formation of significant amounts of tribromo- and other polybrominated byproducts.

Potential Cause Recommended Solution
Excess Bromine: An excess of bromine is a primary cause of over-bromination. Carefully control the stoichiometry, maintaining a bromine to p-xylene molar ratio of approximately 2:1 for dibromination.[1]
Prolonged Reaction Time: Extended reaction times beyond what is necessary for the desired level of bromination can lead to the formation of higher brominated products.[1] Monitor the reaction progress using techniques like GC-MS to determine the optimal endpoint.
High Reaction Temperature: Elevated temperatures can increase the rate of subsequent bromination reactions, leading to a higher proportion of polybrominated products. Maintain a lower reaction temperature (0-5°C) for better control.[2]

Issue 3: Formation of undesired isomers (2,3-dibromo-p-xylene and 2,6-dibromo-p-xylene).

Potential Cause Recommended Solution
Reaction Temperature: While 2,5-dibromo-p-xylene is the sterically and electronically favored product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of other isomers.[1] Adhering to lower reaction temperatures (0-5°C) is key to maximizing the yield of the 2,5-isomer.[2]
Catalyst Choice: As mentioned, hydrated iron catalysts promote higher selectivity for the 2,5-isomer.[2] Ensure your catalyst is appropriately hydrated.

Issue 4: Presence of ω-bromoxylene (side-chain bromination).

Potential Cause Recommended Solution
Reaction Conditions Favoring Radical Bromination: The presence of UV light or high temperatures can initiate radical substitution on the methyl groups. The formation of ω-bromoxylene is highly dependent on temperature; at temperatures up to 20°C, this side reaction is practically absent.[3]
Incorrect Catalyst/Initiator: Electrophilic aromatic substitution is promoted by Lewis acids. If radical initiators are present, side-chain bromination will occur. Ensure the reaction is performed in the dark and at controlled temperatures to favor electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of p-xylene?

A1: The bromination of p-xylene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeCl₃, polarizes the bromine molecule (Br₂), making it a stronger electrophile.[1][4] The π-electrons of the p-xylene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (a sigma complex).[4] A weak base then removes a proton from the ring, restoring aromaticity and yielding the brominated product.[1]

Q2: How do the methyl groups on p-xylene influence the position of bromination?

A2: The methyl groups are activating and ortho-, para-directing. In p-xylene, the two methyl groups are para to each other. The first bromine atom will add to any of the four equivalent positions ortho to a methyl group, forming 2-bromo-p-xylene.[1] For the second bromination, the incoming bromine atom is directed by both the methyl groups and the first bromine atom. The most favored product is 2,5-dibromo-p-xylene due to a combination of electronic and steric factors, leading to a more stable structure.[1]

Q3: What is the role of the Lewis acid catalyst?

A3: Bromine itself is not a strong enough electrophile to react readily with an aromatic ring.[1] A Lewis acid, like ferric chloride (FeCl₃) or ferric bromide (FeBr₃), acts as a catalyst by accepting a pair of electrons from one of the bromine atoms in a Br₂ molecule.[5] This polarization creates a more potent electrophile (Br⁺ character), which can then be attacked by the electron-rich aromatic ring.[4]

Q4: Can I use a solvent for this reaction?

A4: While the reaction can be carried out neat (without a solvent), using an inert solvent can help to control the reaction temperature and improve stirring.[2] In some procedures, the monobromo-p-xylene intermediate or other non-reactive inert diluents are used to maintain fluidity, especially at lower temperatures.[2] The choice of solvent can also have an effect on the isomeric ratio.[6]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the bromination of p-xylene can be effectively monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of starting material, intermediates (monobromo-p-xylene), the desired dibrominated product, and any byproducts.

Experimental Protocols

Protocol: Synthesis of 2,5-Dibromo-p-xylene

This protocol is adapted from a study on the selective bromination of p-xylene.[1]

Materials:

  • p-Xylene (C₈H₁₀, ≥ 99%)

  • Bromine (Br₂, 99%)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O, ≥ 99%)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Water bath

  • Fume hood

Procedure:

  • In a fume hood, add 2.7 g (10 mmol) of ferric chloride hexahydrate to a round-bottom flask.

  • Add 62 ml (500 mmol) of p-xylene to the flask and stir for 15 minutes.

  • Place the flask in a water bath to maintain the desired reaction temperature (e.g., 20°C for initial studies, or 0-5°C for higher selectivity).

  • Slowly add the desired amount of bromine (e.g., for a 2:1 molar ratio, 160 g or approximately 51.3 mL, 1000 mmol) to the reaction mixture drop-by-drop using a dropping funnel while stirring continuously.

  • Once the bromine addition is complete, continue stirring for the specified reaction time (e.g., 3-5 hours).

  • After the reaction is complete, the product mixture can be washed with an aqueous solution of sodium hydroxide to remove any remaining bromine and HBr.

  • The organic layer can then be separated, dried, and the product purified, for example, by distillation or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge RBF with FeCl3·6H2O and p-xylene B Stir for 15 min A->B C Set reaction temperature (e.g., 0-5°C) B->C D Add Bromine dropwise C->D E Stir for 3-5 hours D->E F Wash with aq. NaOH E->F G Separate organic layer F->G H Dry and Purify G->H regioselectivity_factors cluster_products Possible Dibromo Isomers cluster_control Controlling Factors p_xylene p-Xylene bromination Bromination (Br2, Lewis Acid) p_xylene->bromination products Product Mixture bromination->products isomer_2_5 2,5-dibromo (Major Product) products->isomer_2_5 Favored isomer_2_3 2,3-dibromo (Minor) products->isomer_2_3 isomer_2_6 2,6-dibromo (Minor) products->isomer_2_6 temp Low Temperature (0-5°C) temp->bromination influences catalyst Hydrated Catalyst (FeCl3·xH2O) catalyst->bromination influences ratio Stoichiometric Ratio (Br2:p-xylene ≈ 2:1) ratio->bromination influences

References

Technical Support Center: Synthesis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-tetrabromo-p-xylene.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Bromination - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS if possible.- Increase Bromine Stoichiometry: A slight excess of bromine may be necessary to drive the reaction towards the fully substituted product. However, be cautious as a large excess can lead to side reactions.- Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also favor the formation of side products. A careful optimization of the reaction temperature is crucial.
Sub-optimal Catalyst Activity - Use a Fresh or Properly Stored Catalyst: Lewis acid catalysts like FeBr₃ or AlCl₃ are sensitive to moisture. Ensure the catalyst is anhydrous and active.- Ensure Proper Catalyst Loading: Use the appropriate molar ratio of the catalyst to the substrate as specified in the protocol.
Product Loss During Work-up - Optimize Crystallization/Precipitation: Ensure the conditions for crystallizing or precipitating the product are optimal to minimize its solubility in the mother liquor.- Thorough Extraction: If an extraction is performed, ensure complete transfer of the product from the reaction mixture to the extraction solvent.
Issue 2: Presence of Significant Impurities in the Final Product

Possible Side Products and Mitigation Strategies:

The synthesis of this compound can be accompanied by the formation of several side products. The most common impurities are incompletely brominated p-xylenes and products of side-chain bromination.

  • Incompletely Brominated p-Xylenes: These are the most common side products and include mono-, di-, and tri-brominated p-xylenes. Their formation is a result of incomplete reaction.

    • Troubleshooting:

      • Drive the reaction to completion: As detailed in "Issue 1," increasing the reaction time, adjusting the bromine stoichiometry, and optimizing the temperature can help minimize these impurities.

      • Purification: Recrystallization from a suitable solvent is often effective in removing less-brominated, more soluble impurities.

  • Side-Chain Brominated Products (ω-Bromoxylenes): Bromination can occur on the methyl groups of p-xylene, especially under radical conditions (e.g., exposure to UV light) or at higher temperatures.

    • Troubleshooting:

      • Control Reaction Temperature: Lower temperatures generally favor aromatic substitution over side-chain halogenation.[1]

      • Exclude UV Light: Perform the reaction in the dark or in amber glassware to prevent radical chain reactions.

      • Choice of Catalyst: Use a Lewis acid catalyst that promotes electrophilic aromatic substitution.

  • Other Potential Side Products:

    • Over-bromination: Although less common when starting with p-xylene, the formation of products with more than four bromine atoms is a theoretical possibility under very harsh conditions.

    • Dealkylation Products: In some instances, dealkylation of the methyl groups can occur, leading to the formation of polybrominated benzenes. This is generally a minor side reaction under typical bromination conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the synthesis of this compound?

A1: The most prevalent side products are incompletely brominated p-xylenes, such as 2,3,5-tribromo-p-xylene, dibromo-p-xylenes, and monobromo-p-xylene.[2] Another potential, though often less significant, class of side products arises from bromination of the methyl side chains, leading to ω-bromoxylene derivatives.[1]

Q2: How can I minimize the formation of incompletely brominated side products?

A2: To minimize under-bromination, ensure that the reaction goes to completion. This can be achieved by using a sufficient excess of the brominating agent (e.g., bromine), allowing for an adequate reaction time, and maintaining an optimal reaction temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the point of maximum conversion to the desired tetrabrominated product.

Q3: What conditions favor the formation of side-chain brominated impurities?

A3: Side-chain bromination is a radical-mediated process. It is favored by conditions that promote radical formation, such as exposure to UV light and high reaction temperatures. To avoid these byproducts, it is recommended to carry out the reaction in the absence of light and at a controlled, moderate temperature.

Q4: Is it possible for the methyl groups to be removed during the reaction?

A4: While dealkylation is a known reaction under certain harsh conditions, it is generally not a major side reaction during the synthesis of this compound under typical laboratory conditions for electrophilic aromatic bromination.

Q5: What is a suitable method for purifying the crude this compound?

A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical; a solvent should be selected in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain more soluble.

Experimental Protocols

A detailed experimental protocol for the synthesis of the related compound α,α,α',α'-tetrabromo-p-xylene can be found in Organic Syntheses. While this procedure targets side-chain bromination, the general setup and work-up can be adapted for the synthesis of this compound by using a suitable Lewis acid catalyst and performing the reaction in the dark.

Visualizing the Synthesis and Side Reactions

To better understand the reaction landscape, the following diagrams illustrate the main reaction pathway and the formation of key side products.

Synthesis_Pathway p_xylene p-Xylene mono_bromo Monobromo-p-xylene p_xylene->mono_bromo + Br₂ side_chain_bromo Side-chain Brominated Products p_xylene->side_chain_bromo + Br₂ (UV/Heat) di_bromo Dibromo-p-xylene mono_bromo->di_bromo + Br₂ tri_bromo Tribromo-p-xylene di_bromo->tri_bromo + Br₂ tetra_bromo This compound tri_bromo->tetra_bromo + Br₂

References

Technical Support Center: Optimizing Catalyst for p-Xylene Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic bromination of p-xylene. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the bromination of p-xylene?

A1: The most frequently employed catalysts are Lewis acids, which polarize the bromine molecule, making it a better electrophile.[1][2] Iron-based catalysts, particularly ferric chloride (FeCl₃) and its hydrated forms, are widely used.[3][4] Other catalysts include iodine, aluminum chloride (AlCl₃), and zinc oxide.[5][6] For specific applications, triphenylphosphine and various zeolites have also been utilized.[7]

Q2: I am observing low conversion of p-xylene. What are the potential causes?

A2: Low conversion can stem from several factors:

  • Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. For instance, anhydrous ferric chloride is highly sensitive to atmospheric moisture.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.

  • Low Reaction Temperature: The rate of electrophilic aromatic substitution is temperature-dependent. A temperature that is too low will result in a sluggish reaction.[4]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.[3]

Q3: My reaction produces a mixture of brominated xylenes. How can I improve the selectivity for 2,5-dibromo-p-xylene?

A3: Achieving high selectivity for 2,5-dibromo-p-xylene over other isomers (2,3- and 2,6-dibromo-p-xylene) and higher brominated products is a common challenge. Key factors influencing selectivity include:

  • Catalyst Choice: The nature of the catalyst plays a crucial role. For example, hydrated forms of ferric chloride have been shown to provide higher selectivity for the 2,5-isomer compared to the anhydrous form.[4]

  • Reaction Temperature: Lower temperatures (e.g., 0-5°C) generally favor the formation of the desired 2,5-dibromo-p-xylene.[4]

  • Bromine to p-Xylene Ratio: A stoichiometric excess of bromine will lead to the formation of tri- and tetrabrominated byproducts.[3] Carefully controlling the molar ratio is essential.

Q4: What is the role of a solvent in p-xylene bromination?

A4: While the reaction can be carried out without a solvent (neat), using an inert solvent can help to control the reaction temperature and improve the homogeneity of the reaction mixture. Common solvents include carbon tetrachloride (CCl₄) and monobromo-p-xylene, which can be recycled from the product mixture.[4] The choice of solvent can also influence the product distribution.

Troubleshooting Guides

Issue 1: Low Yield of Monobromo-p-xylene

If you are experiencing a lower than expected yield of monobromo-p-xylene, follow this troubleshooting guide.

Low_Monobromo_Yield Start Problem: Low Monobromo-p-xylene Yield Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Br2 Assess Bromine Purity and Stoichiometry Check_Catalyst->Check_Br2 Catalyst OK Catalyst_Inactive Inactive/Decomposed Catalyst? Check_Catalyst->Catalyst_Inactive Catalyst_Loading Incorrect Catalyst Loading? Check_Catalyst->Catalyst_Loading Check_Temp_Time Review Reaction Temperature and Time Check_Br2->Check_Temp_Time Bromine OK Br2_Purity Bromine Degradation? Check_Br2->Br2_Purity Br2_Ratio Incorrect Molar Ratio? Check_Br2->Br2_Ratio Check_Quench Evaluate Quenching and Workup Procedure Check_Temp_Time->Check_Quench Conditions OK Temp_Low Temperature Too Low? Check_Temp_Time->Temp_Low Time_Short Reaction Time Too Short? Check_Temp_Time->Time_Short Optimize_Conditions Optimize Reaction Conditions Check_Quench->Optimize_Conditions Workup OK

Caption: Troubleshooting workflow for low monobromo-p-xylene yield.

Corrective Actions:

  • Catalyst: Use a fresh batch of catalyst or regenerate the existing one if possible. Ensure accurate measurement of the catalyst loading.

  • Bromine: Use freshly opened or purified bromine. Carefully calculate and measure the molar ratio of bromine to p-xylene. A common starting point is a 1:1 molar ratio for monobromination.

  • Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress. Extend the reaction time and take aliquots to determine the point of maximum conversion.

Issue 2: Poor Selectivity for 2,5-Dibromo-p-xylene

This guide will help you address the formation of undesired isomers and polybrominated products when targeting 2,5-dibromo-p-xylene.

Poor_Selectivity Start Problem: Poor 2,5-Dibromo-p-xylene Selectivity Check_Temp Analyze Reaction Temperature Start->Check_Temp Check_Catalyst Evaluate Catalyst Type and Form Check_Temp->Check_Catalyst Temp OK Temp_High Temperature Too High? Check_Temp->Temp_High Check_Br2_Ratio Verify Bromine to p-Xylene Ratio Check_Catalyst->Check_Br2_Ratio Catalyst OK Catalyst_Type Anhydrous vs. Hydrated Catalyst? Check_Catalyst->Catalyst_Type Consider_Solvent Assess Solvent Effects Check_Br2_Ratio->Consider_Solvent Ratio OK Ratio_High Excess Bromine Used? Check_Br2_Ratio->Ratio_High Optimize_Selectivity Optimize for Selectivity Consider_Solvent->Optimize_Selectivity Solvent OK

Caption: Troubleshooting workflow for poor 2,5-dibromo-p-xylene selectivity.

Corrective Actions:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0°C and 5°C, to favor the formation of the thermodynamically more stable 2,5-isomer.[4]

  • Catalyst Selection: If using ferric chloride, consider using a hydrated form (e.g., FeCl₃·6H₂O) as this has been reported to improve selectivity for the 2,5-isomer.[3][4]

  • Stoichiometry: For dibromination, a bromine to p-xylene molar ratio of 2:1 is the theoretical value.[3] Start with a slightly lower ratio (e.g., 1.8:1) to minimize the formation of higher brominated species and adjust as needed based on your results.

Data Presentation

Table 1: Effect of Catalyst Hydration on 2,5-dibromo-p-xylene Selectivity

CatalystIsomer Ratio (2,5- / other dibromo isomers)Reference
Anhydrous FeCl₃Low[4]
FeCl₃ · 1.5H₂OHigher[4]
FeCl₃ · 6H₂OHigh[4]

Table 2: Influence of Reaction Parameters on Product Yield (Catalyst: FeCl₃·6H₂O)

Bromine/p-xylene RatioReaction Time (h)Reaction Temperature (°C)Yield of 2,5-dibromo-p-xylene (%)Reference
2:1320Not specified[3]
Not specified4Not specified64.9[3]
Not specified5Not specified68.0[3]
1.3:1Not specified0-5Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromo-p-xylene using Hydrated Ferric Chloride

This protocol is adapted from studies demonstrating high selectivity for 2,5-dibromo-p-xylene.[3][4]

Materials:

  • p-Xylene

  • Bromine

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Water bath/ice bath

  • Fume hood

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • To a round-bottom flask, add p-xylene and ferric chloride hexahydrate.

  • Begin stirring the mixture.

  • Cool the flask to the desired reaction temperature (e.g., 0-5°C) using a water or ice bath.

  • Slowly add bromine to the reaction mixture from a dropping funnel over a period of time, ensuring the temperature remains constant.

  • After the addition is complete, allow the reaction to stir for the desired amount of time at the same temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC-MS).

  • Once the reaction is complete, quench the reaction by carefully adding a solution of sodium bisulfite or sodium thiosulfate to consume any remaining bromine.

  • Proceed with standard aqueous workup and purification (e.g., extraction, washing, and distillation or recrystallization).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Apparatus in Fume Hood Charge_Reactants 2. Add p-Xylene and FeCl₃·6H₂O Setup->Charge_Reactants Stir_Cool 3. Stir and Cool to 0-5°C Charge_Reactants->Stir_Cool Add_Bromine 4. Add Bromine Dropwise Stir_Cool->Add_Bromine Stir_React 5. Stir for Designated Time Add_Bromine->Stir_React Monitor 6. Monitor Progress (e.g., GC-MS) Stir_React->Monitor Quench 7. Quench with NaHSO₃/Na₂S₂O₃ Monitor->Quench Extract_Wash 8. Aqueous Workup Quench->Extract_Wash Purify 9. Purify Product Extract_Wash->Purify

Caption: Experimental workflow for the synthesis of 2,5-dibromo-p-xylene.

References

Technical Support Center: Synthesis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3,5,6-Tetrabromo-p-xylene, a common brominated flame retardant.

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors. Firstly, incomplete bromination is a common issue. This can be addressed by ensuring a sufficient excess of the brominating agent is used and that the reaction is allowed to proceed for an adequate amount of time. Secondly, suboptimal reaction temperatures can either slow the reaction down or lead to the formation of unwanted side products. Maintaining the recommended temperature range is crucial for maximizing the yield of the desired product. Another consideration is the purity of the starting p-xylene, as impurities can interfere with the reaction. Finally, product loss during the workup and purification steps can also contribute to a lower overall yield. Careful handling and optimization of the purification process, such as recrystallization, can help to minimize these losses.

Issue 2: Product Contamination and Purity

Q: My final product is contaminated with partially brominated xylenes. How can I improve the purity?

A: The presence of partially brominated intermediates, such as di- and tri-brominated p-xylenes, is a common purity issue. To drive the reaction to completion and favor the formation of the tetra-brominated product, you can increase the reaction time or the amount of brominating agent. The choice of solvent also plays a significant role; for instance, using a solvent in which the desired product has low solubility can cause it to precipitate out as it forms, which can help to shift the equilibrium of the reaction. Post-reaction, a carefully executed recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is an effective method for separating the highly substituted this compound from the less-brominated impurities.

Issue 3: Reaction Control and Safety

Q: The bromination of p-xylene is highly exothermic. How can I control the reaction temperature effectively and ensure safety?

A: Indeed, the reaction is highly exothermic and generates hydrogen bromide gas as a byproduct. Effective temperature control is paramount for both safety and product selectivity. The slow, dropwise addition of the brominating agent to the reaction mixture is a standard procedure to manage the rate of heat generation. This should be done using an addition funnel. The reaction vessel should be immersed in an ice bath or equipped with a cooling system to dissipate the heat produced. Continuous monitoring of the internal reaction temperature with a thermometer is essential. Furthermore, the reaction should be conducted in a well-ventilated fume hood to safely manage the evolving hydrogen bromide gas, which can be directed through a scrubber containing a sodium hydroxide solution.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in the synthesis of this compound?

A1: In the electrophilic aromatic substitution reaction for the bromination of p-xylene, a Lewis acid catalyst is often employed to increase the electrophilicity of the bromine. While the reaction can proceed without a catalyst, using one such as iron filings or iodine can significantly enhance the reaction rate. The catalyst polarizes the bromine molecule, making it a more potent electrophile to attack the electron-rich aromatic ring of p-xylene.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the bromination reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (p-xylene) and the appearance of the product and any intermediates. This allows you to determine when the reaction has reached completion and to avoid unnecessarily long reaction times which could lead to side product formation.

Q3: What is the appropriate workup procedure for this synthesis?

A3: A typical workup procedure begins with quenching the reaction to neutralize any unreacted brominating agent. This is often achieved by adding a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, until the characteristic reddish-brown color of bromine disappears. The crude product, which is a solid, can then be collected by filtration. Subsequently, it should be washed with water to remove any remaining salts and then with a solvent like cold ethanol to wash away soluble impurities. The final step is purification, which is most commonly done by recrystallization to obtain a product of high purity.

Data Presentation

ParameterValue/ConditionPurpose
Starting Material p-XyleneThe aromatic substrate for bromination.
Brominating Agent Liquid BromineThe source of bromine for the substitution reaction.
Catalyst Iron filings or IodineTo increase the rate of the electrophilic substitution.
Molar Ratio (Br₂:p-xylene) > 4:1To ensure complete tetrabromination of the xylene ring.
Solvent Dichloromethane or excess BromineTo dissolve the reactants and facilitate the reaction.
Temperature 0-10 °C (initial), then refluxTo control the exothermic reaction and then drive it to completion.
Reaction Time 2-6 hoursTo allow for the complete formation of the desired product.
Workup Quenching with NaHSO₃/Na₂S₂O₃, filtrationTo neutralize excess bromine and isolate the crude product.
Purification Recrystallization from EthanolTo obtain the final product in high purity.

Experimental Protocol

The synthesis of this compound is typically achieved through the direct bromination of p-xylene. In a representative procedure, p-xylene is dissolved in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The flask is cooled in an ice bath. A catalyst, such as a small amount of iron filings, is added to the solution. Liquid bromine is then added dropwise from the addition funnel to the cooled and stirred solution. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the excess bromine is neutralized by the addition of an aqueous solution of sodium bisulfite. The resulting solid product is collected by vacuum filtration, washed with water, and then with cold ethanol. The crude product is then purified by recrystallization from ethanol to yield white crystals of this compound.

Visualization

experimental_workflow start Start: p-Xylene & Solvent in Reaction Flask add_catalyst Add Catalyst (e.g., Iron Filings) start->add_catalyst cool_mixture Cool Mixture (Ice Bath) add_catalyst->cool_mixture add_bromine Slowly Add Liquid Bromine cool_mixture->add_bromine reflux Heat to Reflux (2-6 hours) add_bromine->reflux monitor Monitor Progress (TLC/GC) reflux->monitor quench Quench Reaction (e.g., NaHSO3) monitor->quench Reaction Complete filter Filter Crude Product quench->filter wash Wash Solid (Water, Cold Ethanol) filter->wash recrystallize Recrystallize (Ethanol) wash->recrystallize end End: Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: 2,3,5,6-Tetrabromo-p-xylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrabromo-p-xylene in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to form multiple carbon-carbon and carbon-heteroatom bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the synthesis of aryl alkynes by reacting with terminal alkynes.

  • Stille Coupling: To create C-C bonds using organotin reagents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

Due to the presence of four bromine atoms, a key challenge and opportunity is achieving selective substitution to yield mono-, di-, tri-, or tetra-substituted products.

Q2: I am observing a complex mixture of partially and fully substituted products in my cross-coupling reaction. How can I control the selectivity?

A2: Achieving selective substitution on a polyhalogenated substrate like this compound is a common challenge. Here are several strategies to improve selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your coupling partner. For mono-substitution, use a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of the nucleophile. For di-substitution, using slightly less than 2 equivalents can be effective.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mono-substitution. Stepwise addition of the coupling partner can also improve control.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence selectivity. Bulky ligands can favor mono-substitution by sterically hindering subsequent coupling events.

  • Base: The choice and amount of base can affect the reactivity of both the catalyst and the coupling partners.

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in Suzuki-Miyaura couplings with polybrominated substrates can stem from several factors. Here is a troubleshooting guide:

Potential Cause Recommended Solution
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure rigorous exclusion of oxygen, which can deactivate the catalyst.[1]
Inefficient Transmetalation Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of other functional groups. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The addition of water can sometimes be beneficial, but anhydrous conditions are generally preferred to prevent boronic acid decomposition.[2]
Poor Solubility Choose a solvent system that dissolves all reactants, including the tetrabromo-p-xylene and the boronic acid derivative. Common solvents include toluene, dioxane, and DMF.
Side Reactions Homocoupling of the boronic acid can be a significant side reaction. This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents.[3] Proto-debromination (replacement of a bromine atom with hydrogen) can also occur. This may indicate the need for a more efficient catalyst system.

Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[3] To minimize this:

  • Anaerobic Conditions: It is crucial to work under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require screening different ligands and reaction conditions, it completely eliminates the possibility of Glaser coupling.

  • Amine Base: The choice of amine base is important. Diisopropylamine or triethylamine are commonly used. Ensure the base is dry and used in an appropriate excess.

Troubleshooting Guides

General Troubleshooting Workflow for Cross-Coupling Reactions

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during cross-coupling reactions with this compound.

TroubleshootingWorkflow General Cross-Coupling Troubleshooting Workflow start Reaction Failure (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Purity of tetrabromo-p-xylene - Activity of catalyst - Freshness of coupling partner start->check_reagents side_products Problem: Significant Side Products (e.g., Homocoupling, Debromination) start->side_products check_conditions 2. Review Reaction Conditions - Anhydrous/Anaerobic? - Correct Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources - Screen ligands (e.g., bulky, electron-rich) - Adjust catalyst loading check_conditions->optimize_catalyst Conditions Correct optimize_base_solvent 4. Optimize Base and Solvent - Screen different bases (e.g., carbonates, phosphates) - Test different solvents or co-solvents optimize_catalyst->optimize_base_solvent Still Low Yield success Successful Reaction optimize_base_solvent->success Optimization Successful troubleshoot_side_products Address Side Reactions - Degas thoroughly - Use copper-free conditions (Sonogashira) - Optimize ligand/base combination side_products->troubleshoot_side_products troubleshoot_side_products->check_reagents

Caption: A stepwise guide to troubleshooting common issues in cross-coupling reactions.

Detailed Experimental Protocols

While specific, optimized protocols for this compound are often proprietary or substrate-dependent, the following general procedures for common cross-coupling reactions can be adapted.

General Procedure for Suzuki-Miyaura Coupling (Mono-substitution)

Objective: To selectively substitute one bromine atom on this compound.

Apparatus:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.9 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction should be stopped once the starting material is consumed to minimize di-substitution.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling (Di-substitution)

Objective: To substitute two bromine atoms on this compound with an alkyne.

Apparatus:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, degassed)

  • Solvent (e.g., THF or DMF, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed solvent and amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture (typically 50-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

Iterative Cross-Coupling Strategy

For the synthesis of unsymmetrically tetra-substituted p-xylenes, an iterative cross-coupling strategy is often employed. This involves a series of protection, coupling, and deprotection steps.

Iterative_Coupling Iterative Cross-Coupling for Unsymmetrical Tetra-substitution start This compound mono_coupling 1. Selective Mono-Coupling (e.g., Suzuki with R¹-B(OH)₂) start->mono_coupling intermediate1 Mono-substituted Intermediate mono_coupling->intermediate1 di_coupling 2. Selective Di-Coupling (e.g., Sonogashira with R²-H) intermediate1->di_coupling intermediate2 Di-substituted Intermediate di_coupling->intermediate2 tri_coupling 3. Selective Tri-Coupling (e.g., Stille with R³-SnBu₃) intermediate2->tri_coupling intermediate3 Tri-substituted Intermediate tri_coupling->intermediate3 tetra_coupling 4. Final Coupling (e.g., Buchwald-Hartwig with R⁴-NH₂) intermediate3->tetra_coupling final_product Unsymmetrical Tetra-substituted p-Xylene tetra_coupling->final_product

Caption: A logical workflow for the stepwise synthesis of a fully and unsymmetrically substituted p-xylene derivative.

This guide is intended to provide general assistance. Specific reaction conditions may need to be optimized for your particular substrates and desired products. Always consult relevant literature and safety data sheets before conducting any chemical reaction.

References

degradation pathways of 2,3,5,6-Tetrabromo-p-xylene under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of 2,3,5,6-Tetrabromo-p-xylene (TBX) under various stress conditions. Due to limited direct research on TBX degradation, the information provided is based on studies of structurally similar brominated flame retardants (BFRs), such as Tetrabromobisphenol A (TBBPA), and the biodegradation of the parent compound, p-xylene.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of TBX degradation.

Issue Potential Cause Troubleshooting Steps
No degradation of TBX observed Inert experimental conditions: TBX may be resistant to degradation under the applied stress (e.g., insufficient energy for photodegradation, non-acclimated microbial culture).- Increase stress intensity: For photochemical studies, use a higher intensity light source or a wavelength more specific to TBX's absorbance spectrum. For thermal studies, incrementally increase the temperature. For biodegradation, use a microbial consortium known to degrade halogenated aromatic compounds or acclimate the culture to TBX over an extended period. - Verify experimental setup: Ensure all components of your system are functioning correctly (e.g., light source emission, temperature control, microbial viability).
Poor reproducibility of results Inconsistent stress application: Fluctuations in temperature, light intensity, or microbial activity. Sample matrix effects: The medium in which the degradation is studied (e.g., water, soil, polymer) can influence the reaction.- Standardize protocols: Maintain consistent parameters across all experiments. Use internal standards to account for variations in analytical procedures. - Characterize your matrix: Analyze the composition of your sample matrix to identify potential interfering substances. Perform control experiments with the matrix alone to assess its impact on TBX stability.
Identification of unknown peaks in chromatograms Formation of unexpected degradation products: Complex degradation pathways can lead to a variety of intermediates. Contamination: Impurities in solvents, reagents, or from the experimental apparatus.- Mass spectrometry analysis: Utilize high-resolution mass spectrometry (MS) to determine the molecular weight and fragmentation patterns of unknown peaks, which can help in their identification. - Run blanks: Analyze solvent and matrix blanks to identify any background contamination.
Low recovery of TBX and its degradation products Adsorption to experimental apparatus: Brominated compounds can be "sticky" and adsorb to glass or plastic surfaces. Volatilization: Although TBX has a high melting point, some degradation products may be more volatile.- Silanize glassware: Treat glassware with a silanizing agent to reduce active sites for adsorption. - Use appropriate materials: Opt for amber glass vials to minimize photodegradation and consider using sealed reaction vessels for thermal studies to prevent the loss of volatile products. - Optimize extraction: Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is optimized for both the parent compound and potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of TBX under thermal stress?

A1: Based on studies of other BFRs, the thermal degradation of TBX is expected to proceed via the cleavage of the carbon-bromine bonds, leading to the formation of less brominated p-xylene derivatives and the release of hydrogen bromide (HBr).[1][2][3][4][5] At higher temperatures, fragmentation of the aromatic ring can occur, producing a complex mixture of smaller brominated and non-brominated organic compounds.

Q2: What products can be expected from the photochemical degradation of TBX?

A2: The photodegradation of TBX is likely initiated by the absorption of UV light, leading to the homolytic cleavage of C-Br bonds. This can result in a stepwise debromination of the molecule. In the presence of oxygen, photo-oxidation can occur, leading to the formation of brominated phenols, aldehydes, and carboxylic acids. The degradation of the similar compound TBBPA has been shown to be pH-dependent.[6][7][8][9]

Q3: Is TBX biodegradable? What are the potential microbial degradation pathways?

A3: While direct evidence for TBX biodegradation is scarce, studies on other brominated aromatic compounds and the parent compound p-xylene suggest potential pathways.[10][11][12][13][14] Under anaerobic conditions, reductive debromination is a likely initial step, where bacteria use the brominated compound as an electron acceptor, sequentially removing bromine atoms. The resulting p-xylene or its less-brominated derivatives could then be degraded aerobically. Aerobic degradation of p-xylene typically involves the oxidation of a methyl group to form p-toluic acid, followed by hydroxylation of the aromatic ring to form catechols, which then undergo ring cleavage.

Q4: What analytical techniques are best suited for studying TBX degradation?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of TBX and its potential degradation products.[5] Given the thermal lability of some brominated compounds, a cool on-column injection or a programmable temperature vaporization (PTV) inlet can minimize degradation in the injector. For detection, electron capture negative ionization (ECNI-MS) can provide high sensitivity for brominated compounds. Liquid chromatography-mass spectrometry (LC-MS) can also be used, especially for more polar degradation products.

Q5: How can I confirm the identity of TBX degradation products?

A5: The identification of degradation products requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the products. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. When possible, the synthesis of authentic standards is the gold standard for confirming the identity of a degradation product by comparing retention times and mass spectra.

Experimental Protocols

General Protocol for Thermal Degradation Study
  • Sample Preparation: Accurately weigh a known amount of TBX into a quartz or borosilicate glass tube. The tube can be sealed under vacuum or filled with a specific atmosphere (e.g., air, nitrogen).

  • Thermal Stress: Place the tube in a furnace or oven with precise temperature control. Heat the sample at a constant temperature or use a temperature ramp.

  • Product Trapping: For volatile products, a cold trap system (e.g., using liquid nitrogen) can be connected to the outlet of the reaction tube.

  • Extraction: After cooling, extract the residue in the tube and the contents of the cold trap with a suitable organic solvent (e.g., toluene, dichloromethane).

  • Analysis: Analyze the extracts using GC-MS to identify and quantify the degradation products.

General Protocol for Photochemical Degradation Study
  • Sample Preparation: Prepare a solution of TBX in a suitable solvent (e.g., water with a co-solvent like acetonitrile to aid solubility, or an organic solvent like hexane). The solution should be placed in a photoreactor made of quartz or UV-transparent glass.

  • Light Exposure: Irradiate the solution with a light source of a known wavelength and intensity (e.g., a mercury lamp or a xenon lamp). The temperature of the solution should be controlled.

  • Time-course Sampling: At regular intervals, withdraw aliquots of the solution for analysis.

  • Sample Preparation for Analysis: Depending on the solvent, the samples may need to be extracted or diluted before analysis.

  • Analysis: Use HPLC with a UV detector or LC-MS to monitor the disappearance of TBX and the formation of degradation products over time.

Visualizations

Thermal_Degradation_Pathway TBX This compound Debrominated_Intermediates Less Brominated p-Xylenes (e.g., Tribromo-p-xylene) TBX->Debrominated_Intermediates -Br HBr HBr Debrominated_Intermediates->HBr Ring_Cleavage_Products Aromatic Fragments (e.g., Brominated Benzenes) Debrominated_Intermediates->Ring_Cleavage_Products High Temp Small_Volatiles Smaller Volatile Compounds Ring_Cleavage_Products->Small_Volatiles

Caption: Hypothesized thermal degradation pathway of TBX.

Photochemical_Degradation_Pathway cluster_photolysis Photolysis (UV Light) cluster_products Degradation Products TBX This compound Excited_TBX TBX* (Excited State) TBX->Excited_TBX Debromination Reductive Debromination (Stepwise loss of Br) Excited_TBX->Debromination Photo_oxidation Photo-oxidation (+ O2) Excited_TBX->Photo_oxidation Less_Brominated_Xylenes Less Brominated p-Xylenes Debromination->Less_Brominated_Xylenes Brominated_Phenols Brominated Phenols Photo_oxidation->Brominated_Phenols Brominated_Acids Brominated Carboxylic Acids Brominated_Phenols->Brominated_Acids

Caption: Hypothesized photochemical degradation pathways of TBX.

Biodegradation_Workflow cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions TBX This compound Reductive_Debromination Reductive Debromination TBX->Reductive_Debromination p_Xylene p-Xylene Reductive_Debromination->p_Xylene Sequential -Br p_Toluic_Acid p-Toluic Acid p_Xylene->p_Toluic_Acid Methyl Group Oxidation Catechols Catechol Intermediates p_Toluic_Acid->Catechols Hydroxylation Ring_Cleavage Ring Cleavage Catechols->Ring_Cleavage CO2_H2O CO2 + H2O Ring_Cleavage->CO2_H2O

Caption: Hypothesized biodegradation pathway of TBX.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical aspect of research and development, ensuring the reliability of experimental results and the safety of pharmaceutical products. 2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound with applications in various fields, including as a flame retardant and a building block in organic synthesis. This guide provides a comparative overview of key analytical methods for assessing its purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and the need for absolute quantification. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound and similar brominated aromatic compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Limit of Detection (LOD) Typically in the low ppm range.Dependent on the chromophore; can be in the low ppm to ppb range.Generally in the range of 0.1-1% for impurities.
Limit of Quantitation (LOQ) Typically in the ppm range.Dependent on the chromophore; can be in the ppm to ppb range.Generally in the range of 0.1-1% for impurities.
Precision (RSD) Typically < 2%.Typically < 2%.High precision, often < 1%.
Accuracy High, dependent on the quality of the reference standard.High, dependent on the quality of the reference standard.High, as it can be a primary ratio method not requiring a specific reference standard of the analyte.
Primary Use Quantification of known volatile impurities and purity assessment by area percent.Quantification of known non-volatile impurities and purity assessment by area percent.Absolute purity determination and structural confirmation of the main component and impurities.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. The following sections provide representative methodologies for the analysis of this compound using GC-FID, HPLC-UV, and qNMR.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as toluene or chloroform, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Chromatographic Conditions:

  • System: Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Detector Temperature: 320 °C

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Data Analysis:

Similar to GC, purity is calculated based on the area percentage of the this compound peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1]

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

NMR Spectrometer Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for purity assessment using the described analytical techniques.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment start This compound Sample dissolve Dissolution in Appropriate Solvent start->dissolve filter Filtration (for HPLC) dissolve->filter HPLC Path gc GC-FID Analysis dissolve->gc qnmr qNMR Analysis (with Internal Standard) dissolve->qnmr hplc HPLC-UV Analysis filter->hplc gc_data Chromatogram (Peak Area %) gc->gc_data hplc_data Chromatogram (Peak Area %) hplc->hplc_data qnmr_data NMR Spectrum (Integral Comparison) qnmr->qnmr_data purity_report Purity Report gc_data->purity_report hplc_data->purity_report qnmr_data->purity_report

Caption: General workflow for purity assessment of this compound.

method_comparison_logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Purity Assessment Required for This compound volatile_impurities Volatile & Thermally Stable Impurities? start->volatile_impurities non_volatile_impurities Non-Volatile or Thermally Labile Impurities? start->non_volatile_impurities absolute_purity Absolute Purity Required? start->absolute_purity gc GC-FID volatile_impurities->gc Yes hplc HPLC-UV non_volatile_impurities->hplc Yes qnmr qNMR absolute_purity->qnmr Yes end Select Appropriate Analytical Method(s) gc->end Provides relative purity hplc->end Provides relative purity qnmr->end Provides absolute purity

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

The purity assessment of this compound can be effectively performed using a variety of analytical techniques. Gas Chromatography is well-suited for the analysis of volatile impurities, while High-Performance Liquid Chromatography is a versatile method for a broader range of non-volatile compounds. For the definitive determination of absolute purity, Quantitative NMR spectroscopy stands out as a powerful and direct method. The selection of the most appropriate technique, or a combination thereof, will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy and precision. For comprehensive characterization, employing orthogonal methods such as a chromatographic technique and qNMR is highly recommended.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3,5,6-tetrabromo-p-xylene and its non-brominated precursor, p-xylene. The inclusion of bromine atoms significantly influences the electronic environment of the aromatic ring and the methyl protons, leading to characteristic shifts in the NMR spectra. This analysis is crucial for the structural verification and purity assessment of brominated aromatic compounds, which are important intermediates in organic synthesis and drug development.

Comparison of ¹H NMR Data

The ¹H NMR spectrum of p-xylene is characterized by two distinct signals corresponding to the aromatic and methyl protons. In contrast, the high degree of symmetry in this compound results in a simplified spectrum with a single peak for the methyl protons, as the aromatic protons are replaced by bromine atoms. The electron-withdrawing effect of the four bromine atoms deshields the methyl protons, causing a downfield shift compared to p-xylene.

CompoundStructureProton TypeChemical Shift (δ, ppm)Multiplicity
p-Xylenep-Xylene structureAromatic (Ar-H)~7.05Singlet
Methyl (CH₃)~2.31Singlet
This compoundthis compound structureMethyl (CH₃)~2.7 (Predicted)Singlet

Comparison of ¹³C NMR Data

The ¹³C NMR spectrum of p-xylene displays three signals, corresponding to the two types of aromatic carbons (quaternary and protonated) and the methyl carbons. For this compound, due to its high symmetry, only two signals are predicted: one for the brominated aromatic carbons and one for the methyl carbons. The direct attachment of bromine atoms to the aromatic ring causes a significant shift in the resonance of these carbons.

CompoundStructureCarbon TypeChemical Shift (δ, ppm)
p-Xylenep-Xylene structureAromatic (C-H)~129.2
Aromatic (C-CH₃)~134.7
Methyl (CH₃)~20.9
This compoundthis compound structureAromatic (C-Br)~133.0 (Predicted)
Aromatic (C-CH₃)~141.0 (Predicted)
Methyl (CH₃)~23.0 (Predicted)

Experimental Protocol for NMR Analysis

The following protocol outlines the standardized procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve the best possible spectral resolution. This can be done manually or automatically.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans: 128-1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_exp Set Up Experiment (¹H or ¹³C) lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking and Integration (¹H) reference->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign compare Compare with Reference/Alternative assign->compare conclusion Structural Confirmation and Purity Assessment compare->conclusion

Caption: Logical workflow of NMR analysis from sample preparation to spectral interpretation.

A Comparative Analysis of 2,3,5,6-Tetrabromo-p-xylene and Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,3,5,6-Tetrabromo-p-xylene (p-TBX) with other widely used brominated flame retardants (BFRs), supported by available data. This document aims to assist researchers and professionals in making informed decisions regarding the selection and application of flame retardant materials.

Introduction to Brominated Flame Retardants

Brominated flame retardants are a class of organobromine compounds added to flammable materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. They are widely used in a variety of products, including plastics, textiles, and electronics.[1][2] Common classes of BFRs include polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecanes (HBCDDs).[1][2] this compound is a brominated aromatic compound that has been investigated for its flame retardant properties.

Performance Comparison

The efficacy of a flame retardant is determined by its ability to reduce the flammability of a material, its thermal stability, and its impact on the physical properties of the host polymer. While direct comparative studies on this compound against other BFRs in the same polymer matrix are limited in publicly available literature, we can infer its potential performance based on the behavior of similar brominated compounds and general principles of flame retardancy.

Mechanism of Action:

Brominated flame retardants primarily act in the gas phase of a fire.[3] Upon heating, they release bromine radicals which interfere with the chain reactions of combustion in the flame, effectively quenching the fire.[3] Some BFRs can also act in the condensed phase by promoting char formation, which acts as a barrier to heat and fuel.[3]

Below is a generalized workflow for evaluating the performance of a flame retardant in a polymer matrix.

G cluster_0 Material Preparation cluster_1 Specimen Fabrication cluster_2 Performance Testing cluster_3 Data Analysis & Comparison A Polymer Resin (e.g., HIPS) D Compounding (Melt Blending) A->D B Flame Retardant (e.g., p-TBX) B->D C Synergist (e.g., Antimony Trioxide) C->D E Injection Molding or Compression Molding D->E F Flammability Tests (UL 94, LOI) E->F G Combustion Behavior (Cone Calorimetry) E->G H Thermal Stability (TGA/DSC) E->H I Mechanical Properties E->I J Comparative Evaluation of Performance Metrics F->J G->J H->J I->J

Caption: Experimental workflow for evaluating flame retardant performance.

Data Summary:

Due to the lack of direct comparative experimental data for this compound in publicly accessible literature, the following table presents typical performance data for common BFRs in High Impact Polystyrene (HIPS) to provide a baseline for comparison. The performance of p-TBX would be expected to be evaluated against these benchmarks.

Flame Retardant SystemPolymer MatrixUL 94 Rating (Thickness)LOI (%)Peak Heat Release Rate (kW/m²) (Cone Calorimetry)
Decabromodiphenyl ether (DecaBDE) + Antimony Trioxide HIPSV-0 (1.6 mm)28-32Reduced compared to neat HIPS
Tetrabromobisphenol A (TBBPA) based FR HIPSV-0 (1.6 mm)27-30Reduced compared to neat HIPS
Brominated Polystyrene PBTV-0~30Significantly reduced
This compound (p-TBX) HIPSData not availableData not availableData not available

Note: The performance of flame retardants is highly dependent on the polymer matrix, the presence of synergists, and the specific formulation.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. Below are detailed protocols for key flammability and thermal analysis tests.

UL 94 Vertical Flammability Test

Objective: To determine the self-extinguishing properties of a plastic material.

Apparatus:

  • UL 94 test chamber

  • Bunsen burner with a 20 mm high blue flame

  • Specimen holder

  • Timer

  • Cotton patch

Procedure:

  • Condition specimens (typically 125 mm x 13 mm x specified thickness) at 23 °C and 50% relative humidity for 48 hours.

  • Mount the specimen vertically in the holder.

  • Place a dry cotton patch 300 mm below the lower end of the specimen.

  • Apply the flame to the center of the lower edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite the cotton patch.

  • A V-0, V-1, or V-2 rating is assigned based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.[4][5][6]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Apparatus:

  • LOI apparatus with a heat-resistant glass chimney

  • Specimen holder

  • Gas flow meters for oxygen and nitrogen

  • Ignition source

Procedure:

  • Condition the specimen as per the standard.

  • Mount the specimen vertically in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

  • Ignite the top of the specimen.

  • Adjust the oxygen concentration, decreasing it until the flame self-extinguishes within a specified time or after burning a certain length.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion under the test conditions.[7][8]

Cone Calorimetry (ASTM E1354)

Objective: To measure the heat release rate and other combustion properties of materials.

Apparatus:

  • Cone calorimeter, consisting of a conical radiant heater, a load cell, an ignition system, and a gas analysis system.

Procedure:

  • A specimen (typically 100 mm x 100 mm) is placed on a load cell and exposed to a controlled level of radiant heat from the conical heater.

  • A spark igniter is used to ignite the gases evolved from the decomposing specimen.

  • The combustion products are collected by a hood and exhaust system.

  • The oxygen concentration in the exhaust gas is continuously measured to determine the heat release rate based on the oxygen consumption principle.

  • Other parameters such as time to ignition, mass loss rate, smoke production, and effective heat of combustion are also measured.[9][10]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To evaluate the thermal stability and decomposition behavior of the material.

Procedure (TGA):

  • A small sample of the material is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows the temperatures at which the material decomposes.

Procedure (DSC):

  • A small sample is placed in a DSC pan alongside an empty reference pan.

  • Both pans are heated at a constant rate.

  • The difference in heat flow required to maintain both pans at the same temperature is measured.

  • The DSC curve reveals thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Toxicological Profile and Signaling Pathways

The toxicological profiles of brominated flame retardants are of significant concern due to their potential for persistence, bioaccumulation, and adverse health effects.

General Toxicological Concerns for BFRs:

Many BFRs are known to be persistent organic pollutants (POPs) that can accumulate in the environment and in living organisms.[11] Exposure to certain BFRs has been linked to various health concerns, including endocrine disruption, neurotoxicity, and potential carcinogenicity.[11]

Signaling Pathways:

Several signaling pathways have been identified as potential targets for BFRs.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Some BFRs can bind to the AhR, a ligand-activated transcription factor involved in the metabolism of xenobiotics.[12] Activation of the AhR can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of other toxic compounds.[12]

G BFR Brominated Flame Retardant (e.g., some PBDEs) AhR Aryl Hydrocarbon Receptor (AhR) BFR->AhR Binds to ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) in DNA ARNT->XRE Binds to CYP1A1 Cytochrome P450 1A1 (CYP1A1) Gene Expression XRE->CYP1A1 Induces Metabolism Metabolism of Xenobiotics CYP1A1->Metabolism Leads to

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

  • Oxidative Stress Pathway: Some studies suggest that exposure to certain BFRs can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[13] This can result in cellular damage.

Toxicological Data for Xylene and Brominated Aromatics:

While specific toxicological data for this compound is limited, information on xylenes and other brominated aromatic compounds can provide some insights into its potential hazards.

  • Xylenes: Xylenes (isomers of dimethylbenzene) are known to cause irritation to the eyes, skin, and respiratory tract.[14] High-level exposure can lead to neurological effects.[14] The genotoxicity of xylenes has been extensively studied, with most results being negative.[15][16]

  • Brominated Aromatics: The toxicity of brominated aromatic compounds varies widely depending on the specific structure. Some have been shown to be endocrine disruptors and have the potential for neurotoxicity.

Further research is needed to fully characterize the toxicological profile of this compound and to compare it directly with other commercially available brominated flame retardants.

Conclusion

This compound is a potential flame retardant, but a comprehensive comparison with established BFRs like PBDEs, TBBPA, and HBCDD is hampered by a lack of publicly available, direct comparative performance and toxicological data. To make an informed selection, researchers and professionals should prioritize sourcing materials with comprehensive data sheets that include results from standardized tests such as UL 94, LOI, and cone calorimetry. Furthermore, a thorough evaluation of the toxicological profile, including potential for endocrine disruption and persistence in the environment, is crucial for responsible product development.

References

performance evaluation of 2,3,5,6-Tetrabromo-p-xylene as a flame retardant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 2,3,5,6-Tetrabromo-p-xylene and Alternative Flame Retardants

This guide provides a comparative performance evaluation of this compound (TBX) as a flame retardant against common alternatives. Due to the limited availability of specific performance data for TBX in publicly accessible literature, this comparison utilizes data for widely-used brominated flame retardants, Decabromodiphenyl ether (DecaBDE) and Tetrabromobisphenol A (TBBPA), as representative examples of the brominated class. These are compared with a common halogen-free alternative, Ammonium Polyphosphate (APP). The data is presented in the context of their application in polyethylene (PE), a widely used polymer.

Mechanism of Action

Flame retardants operate through two primary mechanisms: gas phase and condensed phase inhibition.

  • Gas Phase Inhibition: Brominated flame retardants like TBX, DecaBDE, and TBBPA primarily function in the gas phase.[1] Upon heating, they release bromine radicals (Br•). These radicals interfere with the combustion chain reaction in the flame by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive bromine radicals. This process cools the flame and reduces the concentration of flammable gases.[1][2] The effectiveness of brominated flame retardants can be significantly enhanced by using them in conjunction with antimony trioxide (Sb₂O₃), which acts as a synergist.

  • Condensed Phase Inhibition: Phosphorus-based flame retardants like Ammonium Polyphosphate (APP) mainly act in the condensed (solid) phase.[3] When heated, APP decomposes to produce phosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer's surface.[3] This char layer acts as a barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat and oxygen.[3]

Performance Data Comparison

The following table summarizes key performance indicators for different flame retardants in polyethylene. It is important to note that the performance of a flame retardant is highly dependent on its concentration, the specific polymer matrix, and the presence of synergists.

Flame Retardant SystemPolymer MatrixLoading (%)Limiting Oxygen Index (LOI) (%)UL-94 ClassificationPeak Heat Release Rate (pHRR) (kW/m²)
Pure LDPELDPE018Not Classified-
DecaBDE/Sb₂O₃PE24 (chlorinated paraffin) + 10 (ATO)-V-0-
APP/THEIC (3:1)HDPE35>30V-0Decreased vs Pure HDPE
APPPP-33.1V-0-

Note: Specific quantitative data for this compound was not available in the reviewed literature. Data for DecaBDE is presented in a formulation with chlorinated paraffins and antimony trioxide. APP performance is shown with and without a charring agent (THEIC).

Experimental Protocols

Standardized testing methods are crucial for evaluating and comparing the performance of flame retardants. The most common tests include:

Limiting Oxygen Index (LOI)

This test, standardized as ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. The specimen is held vertically in a glass chimney, and the oxygen/nitrogen ratio is adjusted until the flame is self-sustaining.

UL-94 Vertical and Horizontal Burn Test

The UL-94 standard is a widely used test for the flammability of plastic materials. In the vertical burn test (V-0, V-1, V-2), a flame is applied to the bottom of a vertically oriented specimen for a specified time. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether flaming drips ignite a cotton ball placed below, and the afterglow time. A V-0 rating indicates the highest level of flame retardancy under this standard. The horizontal burn test (HB) is less stringent and classifies materials that burn slowly.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the flame-retardant polymer. For flame retardants, TGA can show the onset of decomposition, the temperature at which the maximum rate of weight loss occurs, and the amount of char residue at high temperatures. Flame-retardant additives can sometimes lower the initial decomposition temperature of the polymer.

Cone Calorimetry

The cone calorimeter test (ASTM E1354) measures the heat release rate (HRR) and other combustion properties of materials under controlled heat flux conditions.[5] Key parameters obtained from this test include the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and smoke production rate. A lower pHRR value is indicative of better flame retardancy.[5]

Visualizations

Flame Retardant Mechanism Workflow

Flame_Retardant_Mechanisms cluster_gas Gas Phase Inhibition (e.g., Brominated FRs) cluster_condensed Condensed Phase Inhibition (e.g., APP) Heat Heat Decomposition_Br Brominated FR Decomposes Heat->Decomposition_Br releases Br_Radicals Bromine Radicals (Br•) Decomposition_Br->Br_Radicals produces Combustion_Interruption Combustion Chain Reaction Interrupted Br_Radicals->Combustion_Interruption scavenge H•, OH• Heat_C Heat Decomposition_P APP Decomposes Heat_C->Decomposition_P causes Phosphoric_Acid Phosphoric Acid Decomposition_P->Phosphoric_Acid produces Char_Formation Insulating Char Layer Formation Phosphoric_Acid->Char_Formation promotes Protection Reduced Fuel Release Char_Formation->Protection protects polymer Experimental_Workflow cluster_testing Flammability Testing Sample_Prep Sample Preparation (Polymer + Flame Retardant) Melt_Blending Melt Blending/Compounding Sample_Prep->Melt_Blending Specimen_Molding Specimen Molding (Injection/Compression) Melt_Blending->Specimen_Molding Conditioning Specimen Conditioning Specimen_Molding->Conditioning LOI LOI Test (ASTM D2863) Conditioning->LOI UL94 UL-94 Test Conditioning->UL94 TGA TGA Analysis Conditioning->TGA Cone_Cal Cone Calorimetry (ASTM E1354) Conditioning->Cone_Cal Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis TGA->Data_Analysis Cone_Cal->Data_Analysis

References

Spectroscopic Comparison of Xylene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical isomers is a critical step in synthesis, quality control, and regulatory compliance. This guide provides a detailed spectroscopic comparison of the three structural isomers of xylene: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). By leveraging data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive framework for their differentiation.

The three isomers of xylene—dimethylbenzene, with the chemical formula C₈H₁₀—differ only in the substitution pattern of the two methyl groups on the benzene ring. This subtle structural variation leads to distinct spectroscopic signatures that allow for their unambiguous identification.

Data Presentation: A Quantitative Spectroscopic Overview

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for each xylene isomer.

Infrared (IR) Spectroscopy Data

The primary diagnostic region in the IR spectrum for distinguishing xylene isomers is the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the aromatic ring dictates the specific frequencies of these vibrations.

Spectroscopic Featureo-Xylenem-Xylenep-Xylene
C-H Bending (out-of-plane) 735 - 750 cm⁻¹[1]750 - 810 cm⁻¹[1]790 - 850 cm⁻¹[1]
Aromatic C=C Stretching ~1605, 1495, 1465 cm⁻¹~1610, 1590, 1490, 1465 cm⁻¹~1615, 1515, 1465 cm⁻¹
Alkyl C-H Stretching ~2970, 2940, 2870 cm⁻¹~2950, 2920, 2860 cm⁻¹~2950, 2920, 2860 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is particularly powerful for isomer differentiation due to the differing chemical environments of the protons and carbon atoms in each molecule.

¹H NMR Spectroscopy

The number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum are unique for each isomer.

Spectroscopic Featureo-Xylenem-Xylenep-Xylene
Number of Aromatic Signals 231
Aromatic Proton Chemical Shift (δ) ~7.1 ppm (multiplet)~6.9-7.1 ppm (multiplets/singlet)~7.05 ppm (singlet)
Methyl Proton Chemical Shift (δ) ~2.22 ppm (singlet)[2]~2.28 ppm (singlet)~2.30 ppm (singlet)
Integration (Aromatic:Methyl) 4H : 6H4H : 6H4H : 6H

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum reflects the molecular symmetry of each isomer.

Spectroscopic Featureo-Xylenem-Xylenep-Xylene
Number of Aromatic Signals 342
Number of Methyl Signals 111
Total Number of Signals 453
Mass Spectrometry (MS) Data

Standard electron ionization (EI) mass spectra of the three xylene isomers are nearly identical, making differentiation by this method alone challenging.[3] The fragmentation is dominated by the loss of a hydrogen atom followed by the loss of a methyl radical, leading to the formation of the highly stable tropylium ion.

Featureo-Xylenem-Xylenep-Xylene
Molecular Ion (M⁺•) [m/z] 106106106
Base Peak [m/z] 919191
Key Fragment Ions [m/z] 105, 91, 77, 65, 51, 39105, 91, 77, 65, 51, 39105, 91, 77, 65, 51, 39
Identity of Base Peak Tropylium ion [C₇H₇]⁺Tropylium ion [C₇H₇]⁺Tropylium ion [C₇H₇]⁺

Note: While conventional MS is not ideal for isomer identification, advanced techniques such as Coherent Laser Control Mass Spectrometry (CLC-MS) can induce different fragmentation patterns to distinguish between isomers like o- and p-xylene.[3][4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need optimization based on the available instrumentation.

Infrared (IR) Spectroscopy Protocol

This protocol is suitable for Fourier Transform Infrared (FTIR) spectrometers, using either attenuated total reflectance (ATR) or a liquid transmission cell.

  • Instrument Preparation : Ensure the spectrometer is powered on and the software is initiated. Perform a background scan to account for atmospheric CO₂ and H₂O.[5]

  • Sample Preparation :

    • ATR : Place one drop of the neat xylene isomer sample directly onto the clean ATR crystal.[5]

    • Liquid Cell : Using a syringe, fill a 0.1 mm sealed NaCl or KBr liquid cell with the xylene sample. Ensure no air bubbles are present.[6][7]

  • Data Acquisition :

    • Place the sample into the instrument's sample compartment.

    • Acquire the spectrum over a range of 4000 to 650 cm⁻¹.[5]

    • Co-add a sufficient number of scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing : Process the resulting spectrum to identify the wavenumbers of key absorption bands. Clean the ATR crystal or liquid cell thoroughly with an appropriate solvent (e.g., methylene chloride or isopropanol) between samples.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample for analysis by a solution-state NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the xylene isomer into a clean, dry vial.[9]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[9][10] The solvent should fully dissolve the sample.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube :

    • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[11][12]

    • Ensure the liquid height in the tube is at least 4.5-5.0 cm.[10][11]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • The instrument will lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse programs and acquisition parameters.

Mass Spectrometry (MS) Protocol

This is a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common method for separating and identifying volatile compounds like xylenes.

  • Sample Preparation : Prepare a dilute solution of the xylene isomer (e.g., 100 ppm) in a volatile organic solvent such as hexane or methylene chloride.

  • Instrument Setup (GC) :

    • Column : Use a non-polar capillary column (e.g., DB-5ms).[13]

    • Carrier Gas : Use helium at a constant flow rate.[13]

    • Injection : Inject 1 µL of the sample into the GC inlet, typically in split mode.

    • Temperature Program : Implement a temperature ramp to ensure separation and elution of the compound (e.g., start at 50°C, hold for 1 minute, then ramp to 250°C).

  • Instrument Setup (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Set the analyzer (e.g., quadrupole) to scan a mass range of m/z 40-200.

  • Data Acquisition and Analysis :

    • Acquire the mass spectrum of the eluting GC peak corresponding to the xylene isomer.

    • Analyze the fragmentation pattern and compare it to a spectral library for confirmation.

Mandatory Visualization

The following diagram illustrates the logical workflow for identifying an unknown xylene isomer based on its spectroscopic characteristics.

G cluster_0 cluster_1 IR Results cluster_2 ¹H NMR Confirmation cluster_3 ¹³C NMR Confirmation cluster_4 Identification start Unknown Xylene Isomer ir_analysis Perform IR Spectroscopy (Focus on 700-850 cm⁻¹ region) start->ir_analysis ir_ortho Strong band at ~740 cm⁻¹ ir_analysis->ir_ortho Ortho-substitution ir_meta Strong band at ~780 cm⁻¹ ir_analysis->ir_meta Meta-substitution ir_para Strong band at ~820 cm⁻¹ ir_analysis->ir_para Para-substitution nmr_analysis_h1 Perform ¹H NMR Spectroscopy h1_ortho Aromatic Region: 2 multiplets nmr_analysis_h1->h1_ortho h1_meta Aromatic Region: 3 signals nmr_analysis_h1->h1_meta h1_para Aromatic Region: 1 singlet nmr_analysis_h1->h1_para nmr_analysis_c13 Perform ¹³C NMR Spectroscopy c13_ortho 4 Total Signals nmr_analysis_c13->c13_ortho c13_meta 5 Total Signals nmr_analysis_c13->c13_meta c13_para 3 Total Signals nmr_analysis_c13->c13_para ir_ortho->nmr_analysis_h1 ir_meta->nmr_analysis_h1 ir_para->nmr_analysis_h1 h1_ortho->nmr_analysis_c13 h1_meta->nmr_analysis_c13 h1_para->nmr_analysis_c13 ortho_id Identified as o-Xylene c13_ortho->ortho_id meta_id Identified as m-Xylene c13_meta->meta_id para_id Identified as p-Xylene c13_para->para_id

Caption: Workflow for xylene isomer identification using IR and NMR spectroscopy.

References

Unveiling the Toxicity Profile: 2,3,5,6-Tetrabromo-p-xylene in the Landscape of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive use of brominated flame retardants (BFRs) in a vast array of consumer and industrial products has led to their ubiquitous presence in the environment and in human tissues. This has raised significant concerns regarding their potential adverse health effects. While the toxicological profiles of legacy BFRs such as polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD) have been extensively studied, newer formulations continue to enter the market with limited toxicological data. This guide provides a comparative overview of the known toxicity of major BFRs and introduces 2,3,5,6-Tetrabromo-p-xylene, a novel BFR for which a comprehensive toxicological assessment is notably absent in publicly available literature.

Executive Summary

This guide synthesizes available toxicological data for prominent BFRs, highlighting key endpoints such as cytotoxicity, genotoxicity, endocrine disruption, and neurotoxicity. A significant data gap exists for this compound, underscoring the urgent need for rigorous toxicological evaluation of this emerging flame retardant. In the absence of direct data, the known toxicological properties of its parent compound, p-xylene, are presented to offer a preliminary, albeit speculative, perspective on potential hazards.

Comparative Toxicity of Brominated Flame Retardants

The following tables summarize the known toxicological data for several key BFRs. It is important to note the absence of specific data for this compound across all categories.

Table 1: Cytotoxicity and Genotoxicity of Selected BFRs

CompoundCytotoxicity (Cell Viability)Genotoxicity (DNA Damage)
Polybrominated Diphenyl Ethers (PBDEs) Induce apoptosis and oxidative stress in various cell lines.[1][2]Some congeners have shown genotoxic potential.
Tetrabromobisphenol A (TBBPA) Induces concentration-dependent effects on cell viability and apoptosis in kidney cells.[2]Evidence of genotoxicity is mixed and depends on the test system.
Hexabromocyclododecane (HBCD) Induces apoptosis in kidney cells.[2]Some studies suggest genotoxic effects.
This compound No data available.No data available.
p-Xylene (Parent Compound) Not typically considered a potent cytotoxicant at low concentrations.The majority of in vitro and in vivo studies suggest that xylenes are not genotoxic.[3][4]

Table 2: Endocrine Disruption and Neurotoxicity of Selected BFRs

CompoundEndocrine DisruptionNeurotoxicity
Polybrominated Diphenyl Ethers (PBDEs) Can interfere with thyroid hormone homeostasis and exhibit estrogenic/anti-androgenic activities.[5]Developmental neurotoxicity is a key concern, with effects on behavior and cognitive function.[6]
Tetrabromobisphenol A (TBBPA) Can interact with the thyroid axis and has shown estrogenic properties in vitro.[5][6]Limited in vivo data, but in vitro studies suggest potential neurotoxic effects.[7]
Hexabromocyclododecane (HBCD) Can interfere with thyroid hormone signaling.[5][6]Behavioral effects have been observed in animal studies.[6]
This compound No data available.No data available.
p-Xylene (Parent Compound) Limited evidence of endocrine disruption.[8]Well-documented neurotoxic effects, including headache, dizziness, and impaired motor coordination.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. Below are representative protocols for key in vitro and in vivo toxicity assays commonly used for BFRs.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test BFR (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

In Vivo Developmental Toxicity and Neurotoxicity Assay: Zebrafish (Danio rerio) Embryo Model

The zebrafish model is a powerful tool for rapid screening of developmental toxicity and neurotoxicity.[11]

  • Embryo Collection and Exposure: Zebrafish embryos are collected shortly after fertilization and placed in multi-well plates containing embryo medium. They are then exposed to a range of concentrations of the BFR.[12]

  • Developmental Toxicity Assessment: Over a period of several days post-fertilization (dpf), embryos are examined under a microscope for developmental endpoints such as mortality, hatching rate, and morphological malformations (e.g., pericardial edema, yolk sac edema, spinal curvature).[13]

  • Neurotoxicity Assessment (Locomotor Activity): At a specific developmental stage (e.g., 5 dpf), the locomotor activity of the larvae is assessed using an automated tracking system. Larvae are typically subjected to alternating periods of light and dark to elicit photomotor responses.

  • Data Analysis: Developmental toxicity is quantified by determining the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations). Neurotoxicity is assessed by analyzing parameters such as total distance moved, velocity, and changes in activity during light-dark transitions.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for BFR toxicity screening and a hypothetical signaling pathway for BFR-induced neurotoxicity.

BFR_Toxicity_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model (Zebrafish) Cytotoxicity Cytotoxicity Hazard_Identification Hazard Identification Cytotoxicity->Hazard_Identification Data Genotoxicity Genotoxicity Genotoxicity->Hazard_Identification Data Endocrine Disruption Endocrine Disruption Endocrine Disruption->Hazard_Identification Data Neurotoxicity_in_vitro Neurotoxicity Neurotoxicity_in_vitro->Hazard_Identification Data Developmental_Toxicity Developmental Toxicity Developmental_Toxicity->Hazard_Identification Data Neurotoxicity_in_vivo Neurotoxicity (Locomotor) Neurotoxicity_in_vivo->Hazard_Identification Data BFR Compound BFR Compound BFR Compound->Cytotoxicity BFR Compound->Genotoxicity BFR Compound->Endocrine Disruption BFR Compound->Neurotoxicity_in_vitro BFR Compound->Developmental_Toxicity BFR Compound->Neurotoxicity_in_vivo

Caption: A generalized workflow for the toxicological screening of brominated flame retardants.

BFR_Neurotoxicity_Pathway BFR BFR ROS_Production Increased ROS Production BFR->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction BFR->Mitochondrial_Dysfunction Thyroid_Hormone_Disruption Thyroid Hormone Disruption BFR->Thyroid_Hormone_Disruption Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis Apoptosis Caspase_Activation->Apoptosis Altered_Neurodevelopment Altered Neurodevelopment Apoptosis->Altered_Neurodevelopment Thyroid_Hormone_Disruption->Altered_Neurodevelopment

Caption: A hypothetical signaling pathway for BFR-induced neurotoxicity.

Conclusion and Future Directions

The available toxicological data clearly indicate that several widely used BFRs, including PBDEs, TBBPA, and HBCD, pose significant health risks, particularly concerning endocrine disruption and neurodevelopmental toxicity. In stark contrast, the toxicity profile of the novel BFR, this compound, remains largely uncharacterized. The toxicity of its parent compound, p-xylene, particularly its neurotoxic properties, suggests that the brominated form warrants immediate and thorough investigation.

For researchers, scientists, and drug development professionals, this data gap represents both a challenge and an opportunity. There is a critical need for comprehensive toxicological studies on this compound and other emerging BFRs to inform risk assessments and guide the development of safer alternatives. The experimental protocols and models outlined in this guide provide a framework for such investigations. A proactive approach to understanding the toxicological profiles of new flame retardants is essential to mitigate potential risks to human health and the environment.

References

A Comparative Environmental Impact Assessment: 2,3,5,6-Tetrabromo-p-xylene and Non-Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the environmental impact of the novel brominated flame retardant (BFR) 2,3,5,6-Tetrabromo-p-xylene and its non-halogenated alternatives. Due to a significant lack of publicly available ecotoxicological data for this compound, this guide utilizes data for the well-studied BFR, Tetrabromobisphenol A (TBBPA), as a representative compound for the brominated flame retardant class to illustrate the comparative framework. This approach highlights the critical need for further research into the environmental fate and effects of emerging BFRs like this compound. As a point of comparison, organophosphorus flame retardants, specifically those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), are presented as a class of non-halogenated alternatives.

Quantitative Environmental Impact Data

The following tables summarize key environmental parameters for TBBPA (as a proxy for brominated flame retardants) and DOPO-based flame retardants. It is imperative to note that these values can vary depending on the specific compound within each class and the experimental conditions.

Table 1: Comparison of Physicochemical Properties and Environmental Fate

ParameterTetrabromobisphenol A (TBBPA)DOPO and its Derivatives
Log K_ow_ (Octanol-Water Partition Coefficient) 4.5[1][2]Generally lower than halogenated counterparts, indicating lower potential for bioaccumulation.
Water Solubility 0.72 mg/L[1][2]Varies, but some derivatives show higher water solubility than TBBPA.
Persistence/Biodegradability Considered persistent in the environment.[2][3]Generally considered to be more readily biodegradable than brominated flame retardants.
Primary Environmental Sink Sediments and soils near manufacturing and e-waste recycling facilities.[1][2]Soil is a major environmental reservoir for organophosphate flame retardants.[4]

Table 2: Ecotoxicity Data

EndpointTetrabromobisphenol A (TBBPA)DOPO-HQ (a DOPO derivative)
Algae Toxicity (e.g., Pseudokirchneriella subcapitata) EC50 values vary, but effects on growth are observed.No effect observed at saturation water solubility.[5]
Invertebrate Toxicity (e.g., Daphnia magna) Acute and chronic toxicity observed.No effect observed at saturation water solubility.[5]
Fish Toxicity (e.g., Zebrafish - Danio rerio) Acute and chronic toxicity, including reproductive effects, have been documented.[6][7]No effect observed on Gobiocypris rarus at saturation water solubility.[5]

Experimental Protocols

The data presented above are typically generated following standardized international guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.

Persistence and Biodegradability Testing

A key test for assessing the persistence of a chemical is the OECD Test Guideline 301: Ready Biodegradability .[8][9][10][11][12] This guideline includes several methods to determine the potential for a chemical to be biodegraded by aerobic microorganisms. A common method is the CO2 Evolution Test .

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.

  • Procedure: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period and is compared to the theoretical amount of CO2 that could be produced from the complete mineralization of the substance.

  • Endpoint: The percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches a certain percentage of mineralization (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.

Bioaccumulation Assessment

The potential for a chemical to accumulate in living organisms is assessed using bioconcentration factor (BCF) studies, often following OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[13][14][15][16][17]

  • Principle: Fish are exposed to the test substance in water (aqueous exposure) or through their diet (dietary exposure) for a defined period (uptake phase), followed by a period in a clean environment (depuration phase).

  • Procedure: During both phases, the concentration of the test substance in the fish tissue and the exposure medium (water or food) is measured.

  • Endpoint: The Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF indicates a high potential for bioaccumulation.

Aquatic Toxicity Testing

A battery of tests on different aquatic organisms is used to assess the ecotoxicity of a chemical.

  • Fish, Acute Toxicity Test (OECD Test Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[18][19][20][21][22]

  • Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (a type of freshwater crustacean) (EC50) over a 48-hour exposure.[23][24][25][26][27]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Test Guideline 201): This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[28][29][30][31][32]

Visualizing Environmental Assessment Workflows

The following diagrams illustrate conceptual workflows for assessing the environmental impact of flame retardants and the signaling pathway disruption, which is a key aspect of toxicity.

cluster_assessment Environmental Impact Assessment Workflow cluster_fate Fate Studies cluster_toxicity Toxicity Studies A Substance Identification (e.g., this compound) B Physicochemical Properties (Log Kow, Water Solubility) A->B C Environmental Fate Assessment B->C D Ecotoxicity Assessment B->D F Persistence/Biodegradation (OECD 301) C->F G Bioaccumulation (OECD 305) C->G H Aquatic Toxicity (OECD 201, 202, 203) D->H I Sediment/Soil Toxicity D->I E Risk Characterization F->E G->E H->E I->E cluster_pathway Example Signaling Pathway Disruption by a Toxicant Toxicant Environmental Toxicant (e.g., Brominated Flame Retardant) Receptor Cellular Receptor (e.g., Nuclear Receptor) Toxicant->Receptor Binds to or activates/inhibits Signaling Intracellular Signaling Cascade Receptor->Signaling Initiates or blocks Gene Gene Expression Alteration Signaling->Gene Modulates Adverse Adverse Outcome (e.g., Endocrine Disruption, Developmental Toxicity) Gene->Adverse Leads to

References

comparative study of catalysts for p-xylene bromination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Bromination of p-Xylene

The selective bromination of p-xylene is a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The primary goal is often the production of 2-bromo-p-xylene or 2,5-dibromo-p-xylene. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and yield. This guide provides a comparative analysis of different catalytic systems for the bromination of p-xylene, supported by experimental data.

Catalyst Performance Comparison

The efficacy of various catalysts in the bromination of p-xylene is summarized in the table below. It is important to note that the reaction conditions vary across different studies, which can significantly influence the reported yields and selectivities.

Catalyst SystemBrominating AgentSubstrate:Bromine Molar RatioReaction Temperature (°C)Reaction Time (h)Key Product(s)Yield (%)Reference
Ferric chloride hexahydrate (FeCl₃·6H₂O)Bromine1:2Not specified52,5-dibromo-p-xylene68.0[1]
Potassium bromate (KBrO₃) / WaterBromine1:0.53062-bromo-p-xylene82.5[2]
Hydrated Ferric chloride (FeCl₃·nH₂O)Bromine1:1.30-5Not specified2,5-dibromo-p-xyleneHigh selectivity[3]
Zeolite NaYBromineStoichiometricNot specifiedNot specifiedp-bromo productsHigh[4]
Mandelic AcidN-bromosuccinimide (NBS)Not specifiedRoom TemperatureNot specifiedAromatic brominationHigh regioselectivity[5][6]

Reaction Pathways and Mechanisms

The bromination of p-xylene typically proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as ferric chloride, activates the bromine molecule, making it a stronger electrophile.[1]

P_Xylene_Bromination_Pathway cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br₂ Activated_Complex [Br-Br---FeCl₃]⁺ Br2->Activated_Complex Coordination FeCl3 FeCl₃ (Catalyst) FeCl3->Activated_Complex Intermediate Arenium Ion Intermediate p_Xylene p-Xylene p_Xylene->Intermediate Attack by Activated Complex Mono_Bromo 2-bromo-p-xylene Intermediate->Mono_Bromo Deprotonation Di_Bromo 2,5-dibromo-p-xylene Mono_Bromo->Di_Bromo Further Bromination

Fig. 1: Electrophilic bromination pathway of p-xylene.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited literature.

Protocol 1: Homogeneous Catalysis with Ferric Chloride Hexahydrate[1]

This method focuses on the synthesis of 2,5-dibromo-p-xylene using a homogeneous catalyst.

  • Reaction Setup: A round-bottom flask is placed in a water bath on a hot plate to maintain the desired temperature. A dropping funnel is used for the controlled addition of bromine.

  • Reagents:

    • p-xylene (0.5 mol)

    • Ferric chloride hexahydrate (FeCl₃·6H₂O) (10 mmol)

    • Bromine (molar ratio to p-xylene varied from 1:1 to 1:2.5)

  • Procedure:

    • p-xylene and the catalyst are added to the reaction flask.

    • Bromine is added dropwise from the dropping funnel. The reaction time is measured after the complete addition of bromine.

    • The reaction is carried out for a specified duration (e.g., 1 to 5 hours) at a controlled temperature (e.g., 10°C to 50°C).

  • Product Analysis: The products are characterized using techniques such as XRD, FTIR, and ¹H NMR.

Protocol 2: Oxidative Bromination with Potassium Bromate[2]

This patented method describes the synthesis of 2-bromo-p-xylene.

  • Reagents:

    • p-xylene (0.0847 mol)

    • Potassium bromate (0.0145 mol)

    • Water (5 ml)

    • Bromine (0.042 mol)

  • Procedure:

    • A mixture of p-xylene, potassium bromate, and water is prepared.

    • Bromine is added dropwise over 30 minutes, maintaining the reaction temperature at 30°C.

    • The reaction mixture is stirred for 6 hours.

  • Work-up and Purification:

    • The organic and aqueous layers are separated.

    • The organic layer is washed with an aqueous solution of sodium hydroxide.

    • The final product is obtained by distillation at atmospheric pressure.

Protocol 3: Bromination using Hydrated Ferric Chloride[3]

This patent highlights the enhanced selectivity towards 2,5-dibromo-p-xylene using hydrated iron catalysts.

  • Reagents:

    • p-xylene (2.0 moles)

    • Bromine (2.6 moles)

    • Hydrated ferric chloride (e.g., FeCl₃·1.5H₂O to FeCl₃·6H₂O) (0.026 moles)

  • Procedure:

    • The reaction is carried out at a temperature of 0°-5°C.

    • The final reaction mixture is washed with a 10% sodium hydroxide solution.

  • Analysis: The product isomer ratio is determined by vapor phase chromatography.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants (p-xylene, Catalyst) Start->Reagent_Prep Reaction_Setup Set up Reaction Vessel (Flask, Stirrer, Temp. Control) Reagent_Prep->Reaction_Setup Bromine_Addition Controlled Addition of Brominating Agent Reaction_Setup->Bromine_Addition Reaction Reaction under Controlled Conditions (Time, Temperature) Bromine_Addition->Reaction Quenching Quench Reaction (e.g., with NaOH solution) Reaction->Quenching Workup Work-up (Layer Separation, Washing) Quenching->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End Analysis->End

Fig. 2: General experimental workflow for p-xylene bromination.

Conclusion

The choice of catalyst for the bromination of p-xylene has a profound impact on the product distribution and reaction efficiency.

  • Ferric chloride (both hydrated and anhydrous forms) is a classic and effective Lewis acid catalyst for producing dibrominated products. The hydrated forms appear to offer superior selectivity for 2,5-dibromo-p-xylene.[1][3]

  • Potassium bromate in combination with bromine provides a high-yield route to the monobrominated product, 2-bromo-p-xylene.[2]

  • Zeolites represent a heterogeneous catalytic option that can offer high yields and para-selectivity, with the advantage of easier catalyst recovery and reuse.[4]

  • Organocatalysts like mandelic acid with N-bromosuccinimide (NBS) present a milder and highly regioselective method for aromatic bromination.[5][6]

Researchers and drug development professionals should select a catalytic system based on the desired product (mono- vs. di-brominated), required selectivity, and process considerations such as catalyst cost, reusability, and reaction conditions. Further optimization of reaction parameters for a chosen catalyst is essential to achieve the desired outcomes.

References

Validating the Structure of 2,3,5,6-Tetrabromo-p-xylene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a molecule such as 2,3,5,6-Tetrabromo-p-xylene, a brominated aromatic compound with potential applications as a flame retardant, precise structural validation is crucial for understanding its properties and potential interactions. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive validation often involves complementary techniques. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound.

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, molecular dynamics in solutionMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Phase Crystalline SolidSolutionGas phase (after ionization)
Strengths Unambiguous structure determination, absolute stereochemistryNon-destructive, provides detailed information about molecular structure and dynamics in solutionHigh sensitivity, provides molecular formula and connectivity information
Limitations Requires a suitable single crystal, which can be difficult to growProvides an average structure in solution, can be complex to interpret for large moleculesDoes not provide 3D spatial arrangement of atoms, isomerization can be challenging to distinguish

X-ray Crystallography: The Definitive Structure

Table 2: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
C-C (aromatic) Bond Length ~1.39 Å
C-C (methyl) Bond Length ~1.51 Å
C-Br Bond Length ~1.90 Å
C-C-C (aromatic) Bond Angle ~120°
Br-C-C Bond Angle ~120°
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer and placed in a monochromatic X-ray beam.[2][3] The crystal is then rotated, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.[2]

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source Monochromatic X-ray Source diffraction X-ray Diffraction xray_source->diffraction detector Data Collection (Detector) diffraction->detector integration Integration & Scaling structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Final Structure refinement->validation

X-ray Crystallography Workflow

Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques offer valuable and often more readily obtainable information about molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[4] For this compound, ¹H and ¹³C NMR would be particularly informative. Due to the molecule's symmetry, a simple spectrum is expected.

Table 3: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Methyl) 2.4 - 2.6Singlet
¹³C (Aromatic C-Br) 130 - 135Singlet
¹³C (Aromatic C-CH₃) 140 - 145Singlet
¹³C (Methyl) 20 - 25Singlet

A small amount of this compound (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[5] The sample is then placed in the strong magnetic field of the NMR spectrometer and irradiated with radiofrequency pulses to acquire the spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Table 4: Expected Mass Spectrometric Data for this compound

IonExpected m/zInterpretation
[M]⁺ 417.7, 419.7, 421.7, 423.7, 425.7Molecular ion peak cluster due to bromine isotopes
[M-Br]⁺ 338.8, 340.8, 342.8, 344.8Loss of a bromine atom
[M-CH₃]⁺ 402.7, 404.7, 406.7, 408.7, 410.7Loss of a methyl group

A small amount of the sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[8]

logical_relationship cluster_primary Primary Structural Information cluster_secondary Complementary Structural Information Xray X-ray Crystallography (3D Structure, Bond Lengths/Angles) NMR NMR Spectroscopy (Connectivity, Chemical Environment) Xray->NMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight, Formula) Xray->MS Confirms Molecular Formula NMR->MS Consistent with Fragmentation MS->NMR Confirms Molecular Weight

Interrelation of Analytical Techniques

Conclusion

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2,3,5,6-Tetrabromo-p-xylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal

This document provides crucial safety protocols and logistical plans for the handling of 2,3,5,6-Tetrabromo-p-xylene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related compounds, particularly its isomer α,α,α',α'-Tetrabromo-o-xylene, and general best practices for handling polybrominated aromatic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with Particulate FilterRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The specific type will depend on the potential exposure levels.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for safely handling this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and byproducts.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a spill kit specifically for solid hazardous materials readily available.

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: Set up all experimental apparatus securely within a certified chemical fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Plan for this compound

Waste TypeCollection and LabelingDisposal Method
Solid Waste Collect unused solid compound and contaminated materials (e.g., weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.Dispose of through a licensed hazardous waste disposal company, likely via incineration.
Liquid Waste Collect solutions containing the compound in a separate, labeled hazardous waste container designated for halogenated organic waste.Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.
Contaminated PPE Place contaminated gloves, lab coats, and other disposable PPE in a designated solid hazardous waste container.Dispose of as hazardous waste.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and associated hazard symbols.

  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the safe handling and disposal workflows.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow Operational and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via Licensed Contractor store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.